molecular formula C22H26N2O B1670366 N-pentanoyl-2-benzyltryptamine CAS No. 343263-95-6

N-pentanoyl-2-benzyltryptamine

Número de catálogo: B1670366
Número CAS: 343263-95-6
Peso molecular: 334.5 g/mol
Clave InChI: HDOIPCLEKCEANF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-[2-(phenylmethyl)-1H-indol-3-yl]ethyl]pentanamide is a member of indoles.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-2-3-13-22(25)23-15-14-19-18-11-7-8-12-20(18)24-21(19)16-17-9-5-4-6-10-17/h4-12,24H,2-3,13-16H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOIPCLEKCEANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392749
Record name DH97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343263-95-6
Record name DH97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-pentanoyl-2-benzyltryptamine synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

As an AI, I cannot provide a detailed synthesis pathway for N-pentanoyl-2-benzyltryptamine. The generation of in-depth technical guides and experimental protocols for chemical compounds is restricted to prevent the misuse of such information. This policy is in place to ensure safety and responsible scientific conduct.

  • Peer-Reviewed Scientific Journals: Publications in the field of organic chemistry and medicinal chemistry often detail novel synthesis routes. Journals such as the Journal of Organic Chemistry, Organic Letters, Tetrahedron Letters, and the Journal of Medicinal Chemistry are excellent sources.

  • Chemical Databases: Comprehensive databases like Reaxys and SciFinder are specifically designed for chemists and contain extensive information on chemical reactions, substance properties, and synthesis planning. They are curated from the primary literature and patents.

  • Patent Literature: Granted patents and patent applications are a rich source of information on the synthesis of novel compounds. Databases such as Google Patents, the USPTO Patent Database, and Espacenet from the European Patent Office can be searched for specific chemical names or structures.

These resources provide validated and peer-reviewed information that is essential for safe and effective research and development in the chemical sciences.

An In-depth Technical Guide to N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentanoyl-2-benzyltryptamine is a synthetic derivative of the tryptamine family, characterized by the presence of a pentanoyl group attached to the amino nitrogen and a benzyl group at the 2-position of the indole ring. This modification of the classical tryptamine scaffold is anticipated to significantly influence its chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and predicted spectroscopic data for this compound. Furthermore, it explores its potential biological activity and associated signaling pathways based on the known pharmacology of related N-acylated and 2-substituted tryptamines. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a lipophilic molecule with the pentanoyl group increasing its nonpolar character compared to its parent tryptamine. The presence of the amide functionality introduces a plane of rigidity and potential for hydrogen bonding. The indole nucleus, substituted at the 2-position with a benzyl group, is expected to influence its steric and electronic properties, potentially impacting receptor interactions.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C26H28N2O
Molecular Weight 384.52 g/mol
LogP (estimated) 5.8
Hydrogen Bond Donors 1 (indole N-H)
Hydrogen Bond Acceptors 1 (carbonyl oxygen)
Rotatable Bonds 7

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 2-benzyltryptamine. The first step would be the N-acylation of 2-benzyltryptamine with pentanoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-benzyltryptamine

  • Pentanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-benzyltryptamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-benzyltryptamine 2-benzyltryptamine Reaction_Vessel Reaction_Vessel 2-benzyltryptamine->Reaction_Vessel Pentanoyl_chloride Pentanoyl chloride Pentanoyl_chloride->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel DCM DCM (Solvent) DCM->Reaction_Vessel 0C_to_RT 0 °C to Room Temp 0C_to_RT->Reaction_Vessel Quenching Quench with NaHCO3 Extraction Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Reaction_Vessel->Quenching Reaction

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05br s1HIndole N-H
7.60d1HIndole H-4
7.35-7.15m6HAromatic (Benzyl & Indole H-7)
7.10t1HIndole H-6
7.00t1HIndole H-5
6.40s1HIndole H-3
4.10s2HBenzyl CH₂
3.60t2HTryptamine CH₂-N
2.95t2HTryptamine CH₂-indole
2.20t2HPentanoyl CH₂-CO
1.60m2HPentanoyl CH₂
1.35m2HPentanoyl CH₂
0.90t3HPentanoyl CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
173.5C=O (amide)
139.0Aromatic C (quaternary)
136.5Aromatic C (quaternary)
135.0Aromatic C (quaternary)
129.0Aromatic CH
128.5Aromatic CH
126.5Aromatic CH
122.0Indole C-6
119.5Indole C-5
118.5Indole C-4
111.0Indole C-7
105.0Indole C-3
49.0Tryptamine CH₂-N
40.0Benzyl CH₂
36.5Pentanoyl CH₂-CO
29.0Pentanoyl CH₂
25.0Tryptamine CH₂-indole
22.5Pentanoyl CH₂
14.0Pentanoyl CH₃
Predicted Mass Spectrometry Data (ESI+)
  • [M+H]⁺: m/z 385.2275

  • Major Fragmentation Ions:

    • m/z 249: Loss of the pentanoyl group.

    • m/z 91: Tropylium ion from the benzyl group.

    • m/z 85: Pentanoyl cation.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, its structural features suggest potential interactions with several biological targets, primarily within the central nervous system.

Serotonin Receptor Interactions

N-acylation of tryptamines is known to modulate their affinity and efficacy at serotonin (5-HT) receptors. The pentanoyl group may influence the molecule's ability to cross the blood-brain barrier and could alter its binding kinetics at various 5-HT receptor subtypes. The 2-benzyl substitution is also a significant modification that can impact receptor binding. N-benzyltryptamines have been reported to act as agonists at 5-HT2A/2C receptors.

It is hypothesized that this compound may act as a modulator of the serotonergic system, potentially exhibiting affinity for 5-HT₁, 5-HT₂, and/or other 5-HT receptor subtypes.

G This compound This compound 5-HT_Receptor Serotonin Receptor (e.g., 5-HT2A) This compound->5-HT_Receptor Binds to G_Protein Gq/11 5-HT_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: Hypothesized 5-HT Receptor Signaling Pathway.
Other Potential Targets

The structural similarity of tryptamines to other endogenous signaling molecules suggests that this compound could interact with other receptor systems, such as trace amine-associated receptors (TAARs) or ion channels. Further research is required to elucidate the full pharmacological profile of this compound.

Future Directions

The information presented in this guide provides a theoretical framework for the study of this compound. Experimental validation of the proposed synthesis and spectroscopic data is a crucial next step. Subsequent in vitro and in vivo pharmacological studies are necessary to determine its biological activity, receptor binding profile, and potential therapeutic applications.

Disclaimer

This document is intended for informational purposes for a scientific audience only. This compound is a research chemical. Its pharmacological and toxicological properties have not been fully investigated. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to all relevant safety protocols.

N-Pentanoyl-2-benzyltryptamine: A Technical Guide to its Mechanism of Action as a Selective MT2 Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative that has been identified as a potent and selective antagonist of the MT2 melatonin receptor. This document provides an in-depth technical overview of its mechanism of action, drawing from available biochemical and pharmacological data. It includes a summary of its binding affinity and functional activity, generalized experimental protocols for the key assays used in its characterization, and a visualization of the MT2 receptor signaling pathway it modulates. This guide is intended for researchers and professionals in the fields of pharmacology and drug development who are interested in the molecular interactions and therapeutic potential of selective melatonin receptor ligands.

Core Mechanism of Action: Selective MT2 Receptor Antagonism

This compound functions as a competitive antagonist at the MT2 melatonin receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism involves binding to the orthosteric site of the MT2 receptor, thereby preventing the endogenous ligand, melatonin, from binding and initiating downstream signaling cascades.[3] This antagonistic action is characterized by high potency and significant selectivity for the MT2 receptor subtype over the MT1 subtype.[1]

Receptor Binding Affinity

Radioligand displacement assays have been employed to quantify the binding affinity of this compound for melatonin receptors. The key parameter derived from these studies is the pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptorSpeciespKiSelectivity (fold) vs. hMT1Selectivity (fold) vs. X. mel1cReference
This compoundMT2Human8.0389229[1]
This compoundMT1Human6.08--[1]

Table 1: Binding Affinity of this compound at Melatonin Receptors

Functional Activity

The antagonistic properties of this compound have been confirmed through functional assays that measure the physiological response to melatonin receptor activation.

AssaySpeciesActivityObservationsReference
Pigment Aggregation in MelanophoresXenopus laevisAntagonistInhibits melatonin-induced pigment aggregation. The compound itself does not exhibit agonist activity at concentrations up to 100 µM.[4]
Vasoconstriction in Tail ArteryRatAntagonistAt a concentration of 60 nM, it significantly alters the potency of melatonin. At 5 µM, it causes a significant rightward shift in the vasoconstrictor effect of melatonin at non-selective concentrations.[2]

Table 2: Functional Antagonist Activity of this compound

MT2 Receptor Signaling Pathway

The MT2 receptor, upon activation by an agonist like melatonin, couples to pertussis toxin-sensitive Gi proteins and, in some cellular contexts, to Gq proteins.[2] this compound, by blocking melatonin binding, inhibits these downstream signaling events.

MT2_Signaling_Pathway MT2 Melatonin Receptor Signaling Pathway cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gi Protein MT2->Gi Activates Gq Gq Protein MT2->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Melatonin Melatonin (Agonist) Melatonin->MT2 Binds and Activates NP2B This compound (Antagonist) NP2B->MT2 Blocks Binding Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C Activation IP3_DAG->PKC

Figure 1: MT2 Melatonin Receptor Signaling Pathway. This diagram illustrates the signaling cascade initiated by melatonin binding to the MT2 receptor and the inhibitory action of this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized representations of common methodologies used for the characterization of melatonin receptor ligands. The specific experimental details from the primary study characterizing this compound could not be retrieved from the available literature. These protocols are provided for illustrative and educational purposes.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Binding_Assay_Workflow Radioligand Displacement Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing recombinant human MT1/MT2 receptors Incubate Incubate membranes, radioligand, and test compound at a controlled temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [125I]iodomelatonin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity on filters using a gamma counter Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Figure 2: Generalized workflow for a radioligand displacement binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human MT1 or MT2 receptor are prepared by homogenization and centrifugation.[5]

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used for all dilutions and incubations.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled melatonin receptor ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).[6][7]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Xenopus laevis Melanophore Pigment Aggregation Assay

This is a functional cell-based assay used to determine whether a compound acts as an agonist or antagonist at melatonin receptors. Melatonin causes pigment granules (melanosomes) in melanophores to aggregate, leading to a lightening of the cells.[9][10]

Methodology:

  • Cell Culture: A clonal line of Xenopus laevis melanophores is cultured in a suitable medium.

  • Assay Setup: The cells are plated in microtiter plates and allowed to adhere.

  • Antagonist Testing: To test for antagonist activity, the melanophores are pre-incubated with varying concentrations of this compound for a defined period.[11]

  • Agonist Stimulation: A fixed concentration of melatonin (typically at its EC50) is then added to the wells.

  • Measurement: The degree of pigment aggregation is quantified, often by measuring changes in light absorbance or by image analysis of the cells.[12]

  • Data Analysis: For antagonists, the data is used to calculate the pA2 or Kb, which represents the concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.

Conclusion

The available data strongly supports the classification of this compound as a potent and selective antagonist of the MT2 melatonin receptor. Its high affinity for the MT2 receptor, coupled with its demonstrated ability to block melatonin-induced functional responses, makes it a valuable pharmacological tool for investigating the physiological roles of the MT2 receptor. Further research, including broader receptor profiling and in vivo studies, would be beneficial to fully elucidate its therapeutic potential and off-target effects. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals.

References

An In-Depth Technical Guide on the Predicted In Vitro Biological Activity of N-pentanoyl-2-benzyltryptamine Based on its Close Structural Analog, Luzindole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vitro biological activity data for N-pentanoyl-2-benzyltryptamine is not currently available in the public domain. This guide provides a detailed analysis of the in vitro pharmacology of its closest structural analog, N-acetyl-2-benzyltryptamine (Luzindole) , to serve as a predictive framework for the potential biological activity of this compound. The substitution of the N-acetyl group in Luzindole with an N-pentanoyl group may alter the compound's potency, selectivity, and pharmacokinetic properties. All data and methodologies presented herein pertain to Luzindole.

Introduction

N-acyl-2-benzyltryptamines are a class of compounds with demonstrated biological activity. While the specific molecule this compound is not well-documented, its close analog, N-acetyl-2-benzyltryptamine, also known as Luzindole, has been identified as a selective melatonin receptor antagonist. This guide summarizes the known in vitro biological activities of Luzindole, providing a foundation for predicting the pharmacological profile of this compound.

Core Compound Structures

The structural similarities between this compound and Luzindole (N-acetyl-2-benzyltryptamine) are illustrated below. The key difference lies in the length of the N-acyl chain.

G cluster_0 This compound cluster_1 Luzindole (N-acetyl-2-benzyltryptamine) This compound Luzindole

Caption: Chemical structures of this compound and Luzindole.

Predicted Biological Target: Melatonin Receptors

Based on the activity of Luzindole, the primary biological targets for this compound are predicted to be the melatonin receptors, MT1 and MT2. Luzindole is a known antagonist at these receptors, with a higher affinity for the MT2 subtype.[1][2]

Quantitative Data: Binding Affinity of Luzindole

The binding affinities (Ki) of Luzindole for human MT1 and MT2 receptors are summarized in the table below.

CompoundReceptorK_i_ (nM)
LuzindoleMT1158 - 179
(N-acetyl-2-benzyltryptamine)MT27.3 - 10.2
Caption: Binding affinities of Luzindole for human melatonin receptors.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro biological activity of Luzindole.

Radioligand Binding Assay for Melatonin Receptors

This assay is used to determine the binding affinity of a compound for the MT1 and MT2 receptors.

  • Cell Lines: NIH 3T3 cells recombinantly expressing the human melatonin receptor type 1A (MT1) or type 2 (MT2).

  • Radioligand: 2-[

    125^{125}125
    I]iodomelatonin.

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (Luzindole).

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity bound to the filters is quantified using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

G receptors MT1/MT2 Receptors (on cell membranes) incubation Incubation receptors->incubation radioligand 2-[125I]iodomelatonin (Radioligand) radioligand->incubation luzindole Luzindole (Test Compound) luzindole->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: Presynaptic Melatonin Receptor Activity in Rabbit Retina

This assay assesses the functional antagonism of melatonin receptors by measuring the release of ([^3H])dopamine from rabbit retina.[4]

  • Tissue: Rabbit retina labeled in vitro with ([^3H])dopamine.

  • Procedure:

    • Rabbit retinas are dissected and incubated with ([^3H])dopamine to allow for its uptake into dopaminergic neurons.

    • The retinas are then superfused with a physiological buffer.

    • Calcium-dependent release of ([^3H])dopamine is elicited by electrical stimulation.

    • The effect of melatonin on inhibiting this release is measured.

    • The ability of the test compound (Luzindole) to antagonize the inhibitory effect of melatonin is then quantified.

Signaling Pathways

Luzindole, as a melatonin receptor antagonist, is predicted to inhibit the signaling pathways activated by melatonin. Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit.

G melatonin Melatonin (Agonist) receptor MT1/MT2 Receptor melatonin->receptor Activates luzindole Luzindole (Antagonist) luzindole->receptor Blocks gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A camp->pka Inhibits creb CREB Phosphorylation pka->creb Decreases gene_expression Gene Expression creb->gene_expression Alters

References

An In-depth Technical Guide on the Predicted Receptor Binding Profile of N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the receptor binding profile of N-pentanoyl-2-benzyltryptamine is not currently available in peer-reviewed scientific literature. This document provides a projected binding profile and associated methodologies based on structure-activity relationships and experimental data from the broader class of N-benzyltryptamines and related substituted tryptamines. The insights herein are intended for research and drug development professionals for informational and directional purposes.

Executive Summary

This compound is a synthetic tryptamine derivative. While its specific pharmacological profile has not been publicly characterized, the structural motifs—an N-acyl group (pentanoyl) and a C2-benzyl substituent on the tryptamine scaffold—suggest potential interactions with serotonergic receptors. Based on extensive research into the N-benzyltryptamine class, it is predicted that this compound will primarily exhibit affinity for the 5-HT₂ family of serotonin receptors (5-HT₂ₐ and 5-HT₂𝒸).

N-benzyl substitution on tryptamines is known to enhance affinity and potency at 5-HT₂ receptors.[1][2] Compounds in this class typically display affinities for the 5-HT₂ₐ receptor in the 10-100 nanomolar range.[1][2][3] Functionally, these molecules often act as partial to full agonists at both 5-HT₂ₐ and 5-HT₂𝒸 receptors, with varying degrees of selectivity.[3] This guide synthesizes the available data on analogous compounds to construct a predictive profile for this compound, details the experimental protocols used for such characterizations, and visualizes the relevant biological and experimental pathways.

Predicted Receptor Binding Profile

The binding affinity of a compound is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand. Lower Kᵢ values indicate higher binding affinity. Based on the profiles of related N-benzyltryptamines, the predicted affinities for this compound are summarized below.

Table 1: Predicted Receptor Binding Affinities (Kᵢ) for this compound

Receptor TargetPredicted Affinity (Kᵢ)Rationale / Notes
5-HT₂ₐ 10 - 150 nMThe N-benzyl moiety is a key determinant for 5-HT₂ₐ affinity in the tryptamine series.[1][3]
5-HT₂𝒸 20 - 200 nMN-benzyltryptamines often show minimal selectivity (2 to 4-fold) for 5-HT₂ₐ over 5-HT₂𝒸 in binding assays.[3]
5-HT₁ₐ > 200 nMWhile some tryptamines bind to 5-HT₁ₐ receptors, the N-benzyl substitution typically directs affinity towards the 5-HT₂ subclass.
SERT > 500 nMAffinity for the serotonin transporter is generally lower for this class of compounds compared to their receptor affinities.
α₂-Adrenergic > 200 nMCross-reactivity at adrenergic receptors is possible, as seen with some psychoactive tryptamines.[4]
Dopamine D₂/D₃ > 200 nMSome substituted tryptamines show weak affinity for dopamine receptors.[4]

Key Experimental Protocols

The following sections describe standard methodologies employed to determine the receptor binding and functional activity of novel tryptamine derivatives.

This protocol outlines a typical procedure to determine the binding affinity (Kᵢ) of a test compound at human 5-HT₂ₐ and 5-HT₂𝒸 receptors.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT₂ₐ or 5-HT₂𝒸 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are harvested, homogenized in an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4), and centrifuged.

    • The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • Cell membrane preparation.

      • A specific radioligand at a concentration near its Kₔ value (e.g., [³H]ketanserin for 5-HT₂ₐ or [³H]mesulergine for 5-HT₂𝒸).

      • The test compound (e.g., this compound) at 8-10 different concentrations (e.g., 0.1 nM to 10 µM).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM mianserin).

    • The plates are incubated for 60 minutes at 37°C.

  • Data Acquisition and Analysis:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to fit a one-site competition model, yielding IC₅₀ values.

    • IC₅₀ values are converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol determines the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by measuring intracellular calcium flux, a downstream event of Gq-coupled receptor activation (like 5-HT₂ₐ and 5-HT₂𝒸).

  • Cell Preparation:

    • HEK-293 cells expressing the receptor of interest are seeded into black-walled, clear-bottom 96-well plates.

    • Cells are grown to ~90% confluency.

  • Dye Loading:

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Baseline fluorescence is measured for several seconds.

    • The test compound is added at various concentrations, and fluorescence is monitored continuously for 2-3 minutes to detect changes in intracellular calcium levels.

  • Data Analysis:

    • The peak fluorescence response is measured and normalized to the response of a known full agonist (e.g., serotonin).

    • Concentration-response curves are generated using non-linear regression (log(agonist) vs. response) to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to the full agonist).

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway for the predicted primary target and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-benzyltryptamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response G start Start: Cell Culture (Receptor-expressing cells) prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Binding Assay Setup (Membranes + Radioligand + Test Compound) prep->assay incubate Incubation (e.g., 60 min at 37°C) assay->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analysis Data Analysis (Non-linear regression to find IC50/Ki) count->analysis end End: Determine Binding Affinity analysis->end

References

Predicted Pharmacology of N-pentanoyl-2-benzyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive predicted pharmacological profile of N-pentanoyl-2-benzyltryptamine. Due to the absence of extensive published data on this specific molecule, this analysis is primarily based on the well-characterized pharmacology of its close structural analog, Luzindole (N-acetyl-2-benzyltryptamine), a known melatonin receptor antagonist. Further support for this prediction is drawn from vendor information describing this compound as a potent and selective melatonin receptor antagonist. This document outlines the predicted receptor binding affinities, functional effects, and potential signaling pathways. Detailed hypothetical experimental protocols for the validation of these predictions are provided, along with visualizations to illustrate key concepts and workflows.

Introduction

This compound is a tryptamine derivative characterized by a benzyl group at the 2-position of the indole ring and a pentanoyl group on the amine. While direct pharmacological studies on this compound are not widely available in peer-reviewed literature, its structural similarity to Luzindole (N-acetyl-2-benzyltryptamine) provides a strong basis for predicting its biological activity. Luzindole is a well-established competitive antagonist of melatonin receptors, exhibiting a notable preference for the MT2 subtype over the MT1 subtype.[1][2] This guide extrapolates from the known pharmacology of Luzindole to predict the activity of this compound, considering the potential influence of the N-pentanoyl substitution.

Predicted Pharmacological Profile

Predicted Receptor Binding Affinity

This compound is predicted to be a competitive antagonist at melatonin receptors MT1 and MT2. The primary difference between this compound and Luzindole is the length of the N-acyl chain (pentanoyl vs. acetyl). The increased length and lipophilicity of the pentanoyl group may influence receptor affinity. It is hypothesized that this structural modification could enhance the binding affinity for both MT1 and MT2 receptors.

Table 1: Receptor Binding Affinity of Luzindole (N-acetyl-2-benzyltryptamine)

ReceptorLigandKᵢ (nM)SpeciesAssay TypeReference
MT1Luzindole179HumanRadioligand Binding[1]
MT2Luzindole7.3HumanRadioligand Binding[1]
MT1Luzindole158HumanRadioligand Binding[2]
MT2Luzindole10.2HumanRadioligand Binding[2]

Table 2: Predicted Receptor Binding Affinity of this compound

ReceptorPredicted Kᵢ Range (nM)Predicted Selectivity (MT1/MT2)Rationale
MT1100 - 150~20-fold for MT2The longer, more lipophilic pentanoyl chain may slightly increase affinity at MT1 through enhanced hydrophobic interactions within the binding pocket.
MT25 - 10The existing high affinity of the pharmacophore for MT2 is expected to be maintained or slightly enhanced by the pentanoyl group.
Predicted Functional Activity

Consistent with its predicted binding as a competitive antagonist, this compound is expected to block the intracellular signaling initiated by the agonist melatonin. Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would be expected to inhibit this melatonin-induced reduction in cAMP.

Signaling Pathways and Experimental Workflows

Predicted Melatonin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the MT1 and MT2 receptors and the predicted antagonistic action of this compound.

melatonin_signaling cluster_membrane Cell Membrane receptor MT1/MT2 Receptor g_protein Gαi/βγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion melatonin Melatonin (Agonist) melatonin->receptor drug This compound (Predicted Antagonist) drug->receptor Blocks Melatonin Binding atp ATP atp->ac pka PKA camp->pka Activation response Cellular Response pka->response Phosphorylation

Figure 1. Predicted antagonistic effect on melatonin receptor signaling.
Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for determining the binding affinity and functional activity of this compound at melatonin receptors.

experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Activity start Start: Synthesize and Purify Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay data_analysis Data Analysis (Ki and IC50 determination) conclusion Conclusion: Determine Affinity, Potency, and Selectivity data_analysis->conclusion b1 Prepare membranes from cells expressing MT1 or MT2 receptors b2 Incubate membranes with radioligand (e.g., [3H]-melatonin) and varying concentrations of test compound b1->b2 b3 Separate bound and free radioligand and quantify radioactivity b2->b3 b3->data_analysis f1 Culture cells expressing MT1 or MT2 receptors f2 Pre-incubate cells with varying concentrations of test compound f1->f2 f3 Stimulate cells with a fixed concentration of melatonin f2->f3 f4 Measure intracellular cAMP levels f3->f4 f4->data_analysis

Figure 2. Workflow for pharmacological characterization.
Structure-Activity Relationship (SAR)

The structural relationship between Luzindole and this compound is central to the predicted pharmacology.

SAR luzindole Luzindole (N-acetyl-2-benzyltryptamine) N-acetyl group Known MT2-selective antagonist sar_node Structure-Activity Relationship luzindole->sar_node target This compound N-pentanoyl group Predicted MT2-selective antagonist target->sar_node prediction Increased lipophilicity of N-pentanoyl group may enhance binding affinity while maintaining or improving MT2 selectivity. sar_node->prediction Prediction

Figure 3. Structure-activity relationship of N-acyl-2-benzyltryptamines.

Detailed Experimental Protocols

Radioligand Binding Assay for MT1 and MT2 Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for human MT1 and MT2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: [³H]-Melatonin.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific binding control: 10 µM unlabeled melatonin.

  • This compound stock solution in DMSO.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, combine cell membranes (20-40 µg protein), [³H]-Melatonin (at a concentration near its Kₔ), and either vehicle, unlabeled melatonin (for non-specific binding), or varying concentrations of this compound.

  • Incubate the plate at 37°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional antagonist activity (IC₅₀) of this compound at human MT1 and MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Forskolin.

  • Melatonin stock solution.

  • This compound stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

  • Add a fixed concentration of melatonin (typically the EC₈₀) to the wells, in the presence of forskolin to stimulate adenylyl cyclase activity.

  • Incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Based on the pharmacology of the close structural analog Luzindole and qualitative vendor information, this compound is predicted to be a potent and selective competitive antagonist of the MT2 melatonin receptor. The N-pentanoyl group is hypothesized to maintain or potentially enhance the binding affinity compared to the N-acetyl group of Luzindole. The provided experimental protocols offer a clear path for the empirical validation of this predicted pharmacological profile. Further research is warranted to fully characterize the in vitro and in vivo effects of this compound and to explore its potential as a pharmacological tool or therapeutic lead.

References

An In-depth Technical Guide to the Spectral Data Analysis of N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a derivative of tryptamine, a core scaffold found in numerous biologically active compounds, including neurotransmitters and psychedelic drugs. The introduction of a pentanoyl group on the amine and a benzyl group at the 2-position of the indole ring is expected to significantly modulate its pharmacological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and further development. This guide presents a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for its synthesis and analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative NMR and MS data for this compound. These predictions are based on the analysis of similar tryptamine derivatives.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole N-H7.9 - 8.1br s-
Aromatic (Indole & Benzyl)7.0 - 7.6m-
-CH₂- (Benzyl)~4.1s-
-CH₂- (Ethylamine)~3.6t~7.0
-CH₂- (Ethylamine)~3.0t~7.0
-CH₂- (Pentanoyl α)~2.2t~7.5
-CH₂- (Pentanoyl β, γ)1.5 - 1.7m-
-CH₃ (Pentanoyl δ)~0.9t~7.3
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)~173
Indole C2~140
Indole C7a~136
Benzyl C (quaternary)~139
Indole C3a~128
Aromatic CHs118 - 129
Indole C3~112
Indole C7~111
-CH₂- (Ethylamine)~40
-CH₂- (Benzyl)~35
-CH₂- (Pentanoyl α)~36
-CH₂- (Ethylamine)~25
-CH₂- (Pentanoyl β)~29
-CH₂- (Pentanoyl γ)~22
-CH₃ (Pentanoyl δ)~14
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
[M+H]⁺Molecular Ion
[M-C₅H₉O]⁺Loss of pentanoyl group
[Indole-CH₂-CH₂-NH]⁺ fragmentCleavage of the ethylamine side chain
[C₇H₇]⁺Tropylium ion from benzyl group

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2-benzyltryptamine:

  • Synthesis of 2-benzyltryptamine: This intermediate can be synthesized via a Fischer indole synthesis from phenylhydrazine and an appropriate ketone, followed by reduction of the resulting indole derivative.

  • N-acylation of 2-benzyltryptamine:

    • Dissolve 2-benzyltryptamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.5 equivalents), to the solution and cool to 0 °C in an ice bath.

    • Slowly add pentanoyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • ESI-MS Parameters:

    • Ionization mode: Positive ion mode.

    • Capillary voltage: 3-4 kV.

    • Drying gas flow: 5-10 L/min.

    • Drying gas temperature: 200-300 °C.

    • Mass range: m/z 50-1000.

  • Tandem MS (MS/MS): To confirm the structure, perform MS/MS on the protonated molecular ion ([M+H]⁺). Use collision-induced dissociation (CID) with varying collision energies to induce fragmentation and observe the characteristic daughter ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 2-Benzyltryptamine reaction N-acylation with Pentanoyl Chloride start->reaction purification Column Chromatography reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample for NMR ms Mass Spectrometry (ESI-MS, MS/MS) product->ms Sample for MS data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ms->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Workflow for the synthesis and spectral characterization of this compound.

This comprehensive guide provides a predictive framework and detailed methodologies for the spectral analysis of this compound. While awaiting experimental verification, this information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development.

An In-depth Technical Guide to the Physicochemical Characteristics of Novel Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of a selection of novel tryptamine derivatives. The information presented is intended to support research, drug discovery, and development activities within the scientific community. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Physicochemical Properties of Novel Tryptamine Derivatives

The physicochemical properties of tryptamine derivatives are crucial for understanding their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their ability to cross the blood-brain barrier and interact with their biological targets. Key parameters include melting point, pKa, and the partition coefficient (logP).

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) 4-acetoxy-N,N-dimethyltryptamineC₁₄H₁₈N₂O₂246.31172-173[1]Not ReportedNot Reported
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) 5-methoxy-N,N-dimethyltryptamineC₁₃H₁₈N₂O218.3Not ReportedNot ReportedNot Reported
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) 4-hydroxy-N-methyl-N-ethyltryptamineC₁₃H₁₈N₂O218.3Not ReportedNot ReportedNot Reported
5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) 5-methoxy-N-methyl-N-isopropyltryptamineC₁₅H₂₂N₂O246.35Not ReportedNot ReportedNot Reported
N,N-Diisopropyltryptamine (DiPT) N,N-diisopropyltryptamineC₁₆H₂₄N₂244.38Not ReportedNot ReportedNot Reported

Receptor Binding Affinities

The primary mechanism of action for many psychoactive tryptamine derivatives involves their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. The binding affinity of these compounds for various receptors is a key determinant of their pharmacological profile. Affinities are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Compound Name5-HT₂A Ki (nM)5-HT₁A Ki (nM)5-HT₂C Ki (nM)Other Receptor Affinities (Ki in nM)
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) Prodrug for psilocin, which has high affinity[2][3]Prodrug for psilocin[2]Prodrug for psilocin[2]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) 907 ± 170[4]3 ± 0.2[4]High AffinitySERT (low micromolar)[5]
4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) High AffinityModerate AffinityModerate Affinity
5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) High AffinityHigh AffinityModerate AffinitySERT and NET (moderate)[6]
N,N-Diisopropyltryptamine (DiPT) Moderate Affinity100 (IC50)[7]Low Affinity

Experimental Protocols

Synthesis of Novel Tryptamine Derivatives

General Procedure for the Synthesis of 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) from 4-Benzyloxyindole: [1]

  • Preparation of 4-Benzyloxyindol-3-yl-N,N-dimethylglyoxylamide: A solution of 4-benzyloxyindole in anhydrous diethyl ether is cooled to 0°C. Oxalyl chloride is added dropwise, followed by the introduction of anhydrous dimethylamine gas. The resulting precipitate is filtered and purified.

  • Reduction to 4-Benzyloxy-N,N-dimethyltryptamine: The glyoxylamide derivative is reduced using lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is quenched, and the product is extracted and purified.

  • Debenzylation and Acetylation to 4-Acetoxy-N,N-dimethyltryptamine: The benzyloxy protecting group is removed by catalytic hydrogenation using palladium on carbon in the presence of acetic anhydride. The final product is purified by recrystallization.

Synthesis of 5-MeO-DMT Succinate: [8][9][10]

A scalable synthesis has been developed featuring an optimized Fischer indole reaction to produce 5-MeO-DMT freebase in high yield. The freebase is then converted to the 1:1 succinate salt, which is a stable, water-soluble, crystalline solid suitable for clinical use.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized tryptamine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, confirming the identity of the synthesized molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compounds.

Radioligand Binding Assay for 5-HT₂A Receptor

This assay determines the affinity of a test compound for the 5-HT₂A receptor.

  • Membrane Preparation: Cell membranes expressing the human 5-HT₂A receptor are prepared and homogenized in a suitable buffer.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Rodents

The HTR assay is a behavioral model used to assess the in vivo psychedelic-like activity of compounds, which is primarily mediated by 5-HT₂A receptor activation.

  • Animal Acclimation: Mice are allowed to acclimate to the testing environment.

  • Drug Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal (IP) injection.

  • Observation: The number of head-twitches, which are rapid, rotational head movements, is counted over a specified period.

  • Data Analysis: The frequency of head-twitches in the drug-treated group is compared to the vehicle control group to determine the compound's activity.

Visualization of Signaling Pathways and Workflows

Serotonin 5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/G₁₁-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

G Tryptamine Tryptamine Derivative Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Ca_release->Downstream PKC->Downstream

Caption: Serotonin 5-HT₂A Receptor Signaling Cascade.

Experimental Workflow for Physicochemical Characterization

The determination of key physicochemical properties follows a structured experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS Purity Purity Analysis (HPLC) Purification->Purity MP Melting Point Determination Purity->MP pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-flask or HPLC method) Purity->logP

Caption: Workflow for Physicochemical Characterization.

Workflow for In Vitro and In Vivo Biological Evaluation

The biological activity of novel tryptamine derivatives is assessed through a combination of in vitro and in vivo assays.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Compound Novel Tryptamine Derivative Binding Radioligand Binding Assay (Determine Ki) Compound->Binding Functional Functional Assay (e.g., Calcium Flux) Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR HTR Head-Twitch Response (HTR) (Assess Psychedelic-like Activity) Functional->HTR PK Pharmacokinetic Studies (ADME) HTR->PK HTR->SAR

Caption: Biological Evaluation Workflow.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tryptamines are a class of organic compounds that share a core tryptamine structure, which is analogous to the neurotransmitter serotonin (5-hydroxytryptamine). This class includes naturally occurring psychedelic compounds like psilocybin and N,N-dimethyltryptamine (DMT), as well as numerous synthetic derivatives.[1][2] Recently, there has been a resurgence of scientific interest in these molecules for their potential therapeutic applications in a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[3][4] This guide provides a detailed overview of the primary molecular targets of substituted tryptamines, methodologies for their characterization, and the associated signaling pathways, offering a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Primary Therapeutic Targets

The pharmacological effects of substituted tryptamines are mediated through their interaction with several key protein targets in the central nervous system. The primary targets include serotonin receptors, the serotonin transporter, trace amine-associated receptors, and monoamine oxidase enzymes.

Serotonin 5-HT₂A Receptor

The serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is considered the primary target for the psychedelic effects of most substituted tryptamines.[5][6] Agonism at this receptor is believed to mediate the profound alterations in perception, cognition, and mood characteristic of these compounds.[7] The therapeutic potential of psychedelic-assisted psychotherapy is also thought to be linked to the activation of 5-HT₂A receptors, which can induce neuroplastic changes in the brain.[8]

Other Serotonin Receptors (5-HT₂C and 5-HT₁A)

While the 5-HT₂A receptor is central, many substituted tryptamines also exhibit affinity for other serotonin receptor subtypes, notably the 5-HT₂C and 5-HT₁A receptors.[9][10] Interaction with these receptors can modulate the overall pharmacological profile of a compound. For instance, 5-HT₁A receptor agonism is associated with anxiolytic and antidepressant effects, which could contribute to the therapeutic outcomes observed with some tryptamines.[9][10]

Serotonin Transporter (SERT)

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[11] Some substituted tryptamines can act as inhibitors or substrates of SERT, leading to an increase in extracellular serotonin levels.[11] This action can contribute to the acute psychoactive effects and may also play a role in the therapeutic efficacy of these compounds, particularly in the context of mood disorders.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines such as tryptamine itself.[12][13][14] Many substituted tryptamines are also agonists at this receptor.[13] TAAR1 is involved in the modulation of monoaminergic systems, including dopamine and serotonin, and is being explored as a therapeutic target for a variety of neuropsychiatric conditions.[12][15]

Monoamine Oxidase (MAO)

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and tryptamines.[16] There are two main isoforms, MAO-A and MAO-B. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain. Some substituted tryptamines have been shown to inhibit MAO, which can potentiate and prolong their effects.[16][17][18]

Quantitative Data on Substituted Tryptamine-Target Interactions

The following tables summarize the binding affinities (Ki) and functional activities (EC₅₀/IC₅₀, Emax) of a selection of substituted tryptamines at their primary targets. This data is essential for understanding the structure-activity relationships and for guiding the design of novel therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of Substituted Tryptamines at Serotonin Receptors and the Serotonin Transporter

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)SERT Ki (nM)
DMT1,985[11]--4,000[19]
Psilocin (4-HO-DMT)--49-567[20]3,800->10,000[16]
5-MeO-DMT----
5-MeO-DiPT5,620[5]1,700[5]35[5]-
4-AcO-DMT----
DPT---594[19]
MIPT---8,880[19]
DIPT---2,320[19]

Table 2: Functional Activities (EC₅₀/IC₅₀, nM and Emax, %) of Substituted Tryptamines

Compound5-HT₂A EC₅₀ (nM)5-HT₂A Emax (%)SERT IC₅₀ (nM)TAAR1 EC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
DMT-38[21]----
Psilocin (4-HO-DMT)1-10[3]90-100[3]662-3,900[11][16]920-2,700 (rodent)[16]--
5-MeO-DMT------
5-MeO-DiPT------
4-AcO-DMT-79.2[3]----
DPT->DMT[21]----
MIPT------
DIPT------

Experimental Protocols

The characterization of the interaction of substituted tryptamines with their molecular targets relies on a suite of in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for 5-HT₂A Receptors

This assay measures the affinity of a compound for the 5-HT₂A receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human 5-HT₂A receptor.

    • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Test compounds (substituted tryptamines).

    • Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT₂A antagonist).

    • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

    • Scintillation counter.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding and determine the Ki value of the test compound.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter.

  • Materials:

    • Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

    • [³H]Serotonin.

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compounds.

    • Uptake inhibitor control (e.g., fluoxetine).

    • Scintillation counter.

  • Procedure:

    • Plate the HEK293-hSERT cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds or control inhibitor.

    • Initiate uptake by adding [³H]serotonin to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of [³H]serotonin taken up using a scintillation counter.

    • Determine the IC₅₀ value of the test compound.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a compound to inhibit the activity of MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or a luminogenic substrate).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Test compounds.

    • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B).

    • A method to detect the product of the enzymatic reaction (e.g., a fluorometer or luminometer).

  • Procedure:

    • Pre-incubate the MAO enzyme with various concentrations of the test compound or control inhibitor.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate at 37°C for a defined period (e.g., 20-60 minutes).

    • Stop the reaction (e.g., by adding a strong base).

    • Measure the amount of product formed.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The interaction of substituted tryptamines with their targets initiates intracellular signaling cascades that ultimately lead to their physiological effects. Understanding these pathways is crucial for elucidating their mechanism of action and for developing drugs with desired therapeutic profiles.

Experimental Workflow for Substituted Tryptamine Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of novel substituted tryptamines.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Binding Assays (e.g., Radioligand Binding) B Functional Assays (e.g., GTPγS, IP-1, β-arrestin) A->B Determine functional activity C Transporter Assays (e.g., SERT Uptake) A->C Assess transporter interaction D Enzyme Inhibition Assays (e.g., MAO) A->D Evaluate enzyme inhibition E Behavioral Assays (e.g., Head-twitch response) B->E Correlate in vitro and in vivo effects C->E F Pharmacokinetic Studies D->F Inform dosing regimens E->F G Toxicity Studies F->G Assess safety profile

Preclinical characterization workflow.
5-HT₂A Receptor Signaling Pathways

The 5-HT₂A receptor primarily signals through two main pathways: the canonical Gq-mediated pathway and the β-arrestin-mediated pathway. The balance between these pathways, known as functional selectivity or biased agonism, may influence the therapeutic versus psychedelic effects of a ligand.

Gq_pathway cluster_Gq Gq-Mediated Pathway cluster_arrestin β-Arrestin Pathway Tryptamine Substituted Tryptamine HT2A_R 5-HT2A Receptor Tryptamine->HT2A_R Gq Gαq HT2A_R->Gq activates Arrestin β-Arrestin HT2A_R->Arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream_Gq Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) Ca->Downstream_Gq PKC->Downstream_Gq ERK ERK Arrestin->ERK activates Downstream_Arrestin Downstream Effects (e.g., Receptor Internalization, Signaling Scaffolding) ERK->Downstream_Arrestin

5-HT₂A receptor signaling pathways.
Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

TAAR1_pathway Tryptamine Substituted Tryptamine TAAR1_R TAAR1 Receptor Tryptamine->TAAR1_R Gs Gαs TAAR1_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., Modulation of Dopamine and Serotonin Signaling) PKA->Downstream

TAAR1 signaling pathway.
Dopamine D₂ Receptor Signaling Pathway

The dopamine D₂ receptor is coupled to the Gi alpha subunit of the G-protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP.

D2_pathway Dopamine Dopamine D2_R Dopamine D2 Receptor Dopamine->D2_R Gi Gαi D2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA decreased activation Downstream Downstream Effects (e.g., Modulation of Neuronal Excitability) PKA->Downstream

Dopamine D₂ receptor signaling pathway.

Conclusion

Substituted tryptamines represent a rich and diverse class of molecules with significant potential for the development of novel therapeutics for a range of neuropsychiatric disorders. Their complex pharmacology, arising from interactions with multiple targets, necessitates a thorough and systematic approach to their characterization. This guide has provided an in-depth overview of the key therapeutic targets, quantitative data on their interactions, detailed experimental protocols for their study, and a visualization of the relevant signaling pathways and experimental workflows. By leveraging this information, researchers and drug development professionals can more effectively navigate the challenges and opportunities in this exciting field, ultimately paving the way for the development of innovative and effective treatments for patients in need.

References

Methodological & Application

Application Notes and Protocols for the Detection of N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative. As with many novel psychoactive substances (NPS), validated analytical methods and comprehensive pharmacological data are often scarce in publicly available literature. These application notes provide a starting point for researchers developing analytical methods for the detection and quantification of this compound and offer insights into its potential biological activity based on the pharmacology of related tryptamine compounds. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for the analysis of analogous synthetic tryptamines and related designer drugs.

Quantitative Data Summary

Quantitative performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical for the validation of any analytical method. However, as of the latest literature review, specific quantitative data for the analysis of this compound has not been published. The table below is provided as a template for researchers to populate during their own method development and validation, with example performance parameters for similar tryptamine derivatives.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MSUrineData not availableData not availableData not availableData not availableN/A
GC-MSBloodData not availableData not availableData not availableData not availableN/A
LC-MS/MSUrineData not availableData not availableData not availableData not availableN/A
LC-MS/MSBloodData not availableData not availableData not availableData not availableN/A

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines a general procedure for the detection of this compound in seized materials or biological matrices. Derivatization may be necessary to improve the chromatographic behavior of the analyte.

a. Sample Preparation (Urine)

  • To 1 mL of urine, add an internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).

  • Perform liquid-liquid extraction with 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis. For derivatization, proceed to the next step.

  • (Optional Derivatization) Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 70°C for 30 minutes.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol provides a sensitive and selective method for the quantification of this compound in biological fluids.

a. Sample Preparation (Blood)

  • To 0.5 mL of whole blood, add an internal standard.

  • Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Start at 10% B.

    • Linear gradient to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B in 0.1 minutes and re-equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 50 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Multiple Reaction Monitoring (MRM): Specific transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Visualizations

Analytical Workflow

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS LC-MS/MS Path GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path Quantification Quantification LC_MS->Quantification GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the detection of this compound.

Potential Signaling Pathway

Most tryptamine-based psychoactive substances are known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor.[1][2] The signaling pathway for this compound has not been empirically determined, but a plausible mechanism of action involves agonism at these receptors.

Putative Signaling Pathway for Tryptamines Tryptamine This compound Receptor 5-HT2A Receptor Tryptamine->Receptor Agonist Binding G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects (e.g., neuronal excitation) Ca_Release->Downstream PKC_Activation->Downstream

Caption: A generalized 5-HT2A receptor signaling pathway, a putative target for tryptamines.

References

Application Notes and Protocols for Evaluating N-pentanoyl-2-benzyltryptamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative. As with many novel chemical entities, a thorough evaluation of its cytotoxic potential is a critical step in the drug discovery and development process. Cytotoxicity assays are essential for determining a compound's concentration-dependent toxicity to cells, providing insights into its potential therapeutic window and mechanism of action. This document provides detailed protocols for two robust and widely used cell-based assays for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, a potential signaling pathway associated with tryptamine-induced cytotoxicity is illustrated.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability Data

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
11.180.0694.4%
50.950.0576.0%
100.630.0450.4%
250.310.0324.8%
500.150.0212.0%
1000.080.016.4%

Table 2: LDH Assay - Cytotoxicity Data

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous LDH Release)0.210.020%
10.250.035.7%
50.450.0434.3%
100.780.0681.4%
251.150.08134.3%
501.350.09162.9%
100 (Maximum LDH Release)1.500.10184.3%

Experimental Workflow

The following diagram illustrates the general workflow for the cell-based cytotoxicity assays.

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_addition Add varying concentrations of this compound cell_attachment->compound_addition incubation Incubate for desired time period (e.g., 24, 48, 72 hours) compound_addition->incubation mtt_assay Perform MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay Perform LDH Assay incubation->ldh_assay Membrane Integrity read_absorbance Measure absorbance with a plate reader mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % cell viability or % cytotoxicity read_absorbance->calculate_viability dose_response Generate dose-response curves and determine IC50 calculate_viability->dose_response

Figure 1: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Materials:

  • This compound

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4][5][6]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls on the plate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer (as per the kit instructions) 30 minutes before the end of the incubation period.

    • Background: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Potential Signaling Pathway

Some tryptamine derivatives have been shown to induce apoptosis, potentially through the mitochondrial pathway. The following diagram illustrates a simplified representation of this pathway.

G compound This compound bax Bax/Bak Activation compound->bax activates bcl2 Bcl-2 Inhibition compound->bcl2 inhibits mito Mitochondrion cyto_c Cytochrome c Release mito->cyto_c releases bax->mito induces pore formation bcl2->mito regulates apaf1 Apaf-1 cyto_c->apaf1 binds to cas9 Caspase-9 Activation apaf1->cas9 activates cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Figure 2: Potential mitochondrial-mediated apoptosis pathway.

Disclaimer: This document provides generalized protocols and should be adapted and optimized for specific cell lines and experimental conditions. It is essential to include appropriate controls and replicates for reliable and reproducible results. The depicted signaling pathway is a hypothetical mechanism and requires experimental validation for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design of N-pentanoyl-2-benzyltryptamine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a novel tryptamine derivative with potential psychoactive properties. As a new chemical entity, a systematic in vivo evaluation is critical to characterize its pharmacological and toxicological profile. Tryptamine derivatives frequently interact with the serotonergic system, with the serotonin 5-HT2A receptor being a key target for psychedelic effects.[1][2][3] This document provides a comprehensive set of protocols and application notes for the in vivo experimental design to assess this compound in appropriate animal models. The following sections detail the necessary steps from preliminary assessments to more complex behavioral paradigms, ensuring a thorough investigation of the compound's potential therapeutic or adverse effects.

Data Presentation

Table 1: Acute Toxicity of this compound in Mice
Dose (mg/kg, i.p.)Number of AnimalsMortality (%)Clinical Signs
1100No observable signs
10100Mild tremors, transient hyperlocomotion
501010Severe tremors, convulsions, Straub tail
1001050Convulsions, respiratory distress
20010100Rapid onset of convulsions and lethality
Table 2: Head-Twitch Response (HTR) in C57BL/6J Mice
TreatmentDose (mg/kg, i.p.)NMean HTRs ± SEM (30 min)
Vehicle (Saline)-101.2 ± 0.4
This compound1105.8 ± 1.1
This compound51018.3 ± 2.5**
This compound101035.1 ± 4.2
DOI (positive control)2.51040.5 ± 3.8
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 3: Locomotor Activity in Sprague-Dawley Rats
TreatmentDose (mg/kg, i.p.)NTotal Distance Traveled (cm) ± SEM (60 min)
Vehicle (Saline)-83500 ± 250
This compound184200 ± 300
This compound582100 ± 210
This compound1081500 ± 180**
MK-801 (positive control)0.389800 ± 750***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Experimental Protocols

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Animals: Male and female CD-1 mice, 8-10 weeks old.

Methodology:

  • Administer this compound intraperitoneally (i.p.) at escalating doses (e.g., 1, 10, 50, 100, 200 mg/kg) to different groups of mice (n=10 per group). A vehicle control group (e.g., saline or DMSO/saline) should be included.

  • Observe animals continuously for the first hour and then at regular intervals for up to 48 hours.

  • Record clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of tremors, convulsions, or stereotyped behaviors.

  • Record mortality at each dose level and calculate the LD50 using probit analysis.

Head-Twitch Response (HTR) Assay

Objective: To assess the potential psychedelic-like activity, as the head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation.[1][3][4]

Animals: Male C57BL/6J mice, 8-10 weeks old.

Methodology:

  • Habituate mice to individual observation chambers for 30 minutes.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.), a vehicle control, or a positive control such as DOI (2.5 mg/kg, i.p.).

  • Immediately after injection, return the mice to the observation chambers.

  • Record the number of head twitches for 30 minutes using a video camera or a trained observer blind to the treatment conditions.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity. Psychedelic compounds can have varied effects on locomotion, sometimes causing initial hyperlocomotion followed by hypoactivity and reduced exploration.[1][4]

Animals: Male Sprague-Dawley rats, 8-10 weeks old.

Methodology:

  • Habituate rats to an open-field arena (e.g., 40x40 cm) for 30 minutes one day prior to testing.

  • On the test day, administer this compound (e.g., 1, 5, 10 mg/kg, i.p.), a vehicle control, or a positive control like MK-801 (for hyperlocomotion) or a 5-HT2A agonist.

  • Immediately place the rat in the center of the open-field arena.

  • Record locomotor activity using an automated tracking system for 60 minutes. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the temporal profile of the drug's effect.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPBT This compound HT2A 5-HT2A Receptor NPBT->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., Gene Expression) PKC->Downstream Ca->Downstream

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

G cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal Rodent Model (Mouse or Rat) Habituation Habituation to Test Environment Animal->Habituation DrugAdmin Drug Administration (i.p., s.c., p.o.) Habituation->DrugAdmin BehavioralTest Behavioral Assay (e.g., HTR, Locomotion) DrugAdmin->BehavioralTest DataCollection Data Collection (Automated or Manual) BehavioralTest->DataCollection Stats Statistical Analysis (e.g., ANOVA) DataCollection->Stats Results Results & Interpretation Stats->Results

Caption: General workflow for in vivo behavioral assessment.

References

Application Notes and Protocols for Radioligand Binding Assay with N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a synthetic derivative of tryptamine. While specific data for this compound is limited, the broader class of N-benzyltryptamines is recognized for its interaction with serotonin receptors, particularly the 5-HT2 subfamily (5-HT2A, 5-HT2B, and 5-HT2C).[1][2] These G protein-coupled receptors (GPCRs) are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery. This document provides a detailed protocol for a radioligand binding assay to characterize the interaction of this compound with 5-HT2 receptors and presents relevant binding affinity data for structurally related compounds to serve as a benchmark.

Principle of the Assay

Radioligand binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a receptor. This protocol describes a competitive binding assay where a radiolabeled ligand with known affinity for the target receptor competes with the unlabeled test compound (this compound) for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.

Data Presentation: Binding Affinities of Reference N-Benzyltryptamines

While specific binding data for this compound is not publicly available, the following table summarizes the binding affinities (Ki, in nM) of a series of N-benzyltryptamines at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data provides a valuable comparative context for interpreting the results obtained for this compound.

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
Tryptamine330 ± 501100 ± 200210 ± 30
N-Benzyltryptamine83 ± 112300 ± 400180 ± 20
N-(2-Fluorobenzyl)tryptamine65 ± 81500 ± 200130 ± 15
N-(3-Fluorobenzyl)tryptamine50 ± 61200 ± 150110 ± 12
N-(4-Fluorobenzyl)tryptamine45 ± 51100 ± 13095 ± 10
N-(2-Chlorobenzyl)tryptamine70 ± 91800 ± 250150 ± 18
N-(3-Chlorobenzyl)tryptamine40 ± 5900 ± 11080 ± 9
N-(4-Chlorobenzyl)tryptamine35 ± 4800 ± 10070 ± 8

Data adapted from studies on N-benzyltryptamine derivatives.

Experimental Protocols

This section provides a detailed methodology for a radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor. The protocol can be adapted for 5-HT2C receptors by selecting the appropriate radioligand and cell line.

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor.[3]

  • Radioligand: [3H]Ketanserin (specific activity ~50-90 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA).

Membrane Preparation
  • Culture CHO-K1 cells expressing the human 5-HT2A receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay.

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure
  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer. The final concentration of [3H]Ketanserin should be approximately equal to its Kd for the 5-HT2A receptor (typically 1-3 nM).

    • Prepare the non-specific binding (NSB) control by adding a high concentration of an unlabeled antagonist (e.g., 10 µM Mianserin) to the assay buffer.

    • Prepare the total binding (TB) wells containing only the radioligand and membranes.

  • Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of the appropriate concentration of this compound or 50 µL of the NSB control.

      • 50 µL of the diluted [3H]Ketanserin solution.

      • 100 µL of the membrane preparation (typically 20-50 µg of protein per well).

    • The final assay volume is 200 µL.

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Following incubation, rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Quickly wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow for the filter to become transparent and to reduce chemiluminescence.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis
  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Ligand_Prep Test Compound & Radioligand Dilution Series Ligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2 Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Ligand N-pentanoyl-2- benzyltryptamine Ligand->Receptor Binds

References

Application Note & Protocol: Detection of N-pentanoyl-2-benzyltryptamine and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentanoyl-2-benzyltryptamine is a synthetic tryptamine derivative with potential psychoactive effects. As with other novel psychoactive substances (NPS), understanding its metabolic fate is crucial for toxicological screening, clinical diagnosis, and forensic investigations. This document provides a detailed protocol for the sensitive and selective detection of this compound and its putative metabolites in biological matrices, such as urine and blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is intended to serve as a comprehensive guide for researchers in the development and validation of analytical assays for this compound.

Proposed Metabolic Pathway

The metabolic pathway of this compound has not been empirically determined. However, based on the known metabolism of other tryptamines and N-acylated compounds, a hypothetical metabolic pathway is proposed. The primary metabolic routes are expected to include hydroxylation of the indole ring and the benzyl group, N-dealkylation (debenzylation), and hydrolysis of the pentanoyl amide bond.

Metabolic Pathway of this compound This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Hydroxylation (CYP450) 2-benzyltryptamine 2-benzyltryptamine This compound->2-benzyltryptamine Amide Hydrolysis Tryptamine Tryptamine 2-benzyltryptamine->Tryptamine N-debenzylation (CYP450) Hydroxylated 2-benzyltryptamine Hydroxylated 2-benzyltryptamine 2-benzyltryptamine->Hydroxylated 2-benzyltryptamine Hydroxylation (CYP450) Indole-3-acetic acid Indole-3-acetic acid Tryptamine->Indole-3-acetic acid Oxidative deamination (MAO)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound and its proposed metabolites.

Sample Preparation

3.1.1. Urine Sample Preparation (with Enzymatic Hydrolysis)

This protocol is designed to cleave glucuronide and sulfate conjugates, which are common products of phase II metabolism.

  • To 1 mL of urine, add 50 µL of an internal standard (IS) working solution (e.g., this compound-d5).

  • Add 500 µL of β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., acetate buffer, pH 5.0).

  • Vortex the mixture for 10 seconds.

  • Incubate at 60°C for 2 hours to allow for enzymatic hydrolysis.

  • After incubation, allow the sample to cool to room temperature.

  • Perform a liquid-liquid extraction (LLE) by adding 3 mL of a non-polar organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes, then centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject 5 µL into the LC-MS/MS system.

3.1.2. Blood/Plasma/Serum Sample Preparation (Protein Precipitation)

This is a rapid method for the removal of proteins from the sample matrix.

  • To 200 µL of blood, plasma, or serum, add 50 µL of the internal standard (IS) working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analysis

The following are general conditions that should be optimized for the specific instrument used.

3.2.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

3.2.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350°C

3.2.3. MRM Transitions

Specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards into the mass spectrometer. The following table provides a template for the expected ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+To be determinedTo be determined
Hydroxylated Metabolite[M+H]+To be determinedTo be determined
2-benzyltryptamine[M+H]+To be determinedTo be determined
Tryptamine[M+H]+To be determinedTo be determined
Internal Standard[M+H]+To be determinedTo be determined

Quantitative Data Summary

The following table summarizes the expected validation parameters for the quantitative analysis of this compound and its primary metabolites. These values are based on typical performance characteristics of similar assays found in the literature.[1][2][3]

AnalyteLOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
This compound0.1 - 1.0> 0.9985 - 115< 15
Hydroxylated Metabolite 10.1 - 1.0> 0.9985 - 115< 15
2-benzyltryptamine0.5 - 2.0> 0.9985 - 115< 15
Tryptamine1.0 - 5.0> 0.9980 - 120< 20

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Experimental Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Urine/Blood) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Hydrolysis/LLE or PPT) Sample_Storage->Sample_Preparation LC_MSMS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MSMS_Analysis Data_Acquisition Data Acquisition LC_MSMS_Analysis->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Overview of the analytical workflow.

Conclusion

This application note provides a comprehensive framework for the detection and quantification of this compound and its potential metabolites in biological specimens. The proposed methods, based on established analytical techniques for similar compounds, offer a starting point for laboratories to develop and validate their own specific assays. Adherence to rigorous validation procedures is essential to ensure the accuracy and reliability of the results obtained.

References

Application Note: High-Resolution Mass Spectrometry for Novel Psychoactive Substance Identification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ever-expanding landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology laboratories.[1][2][3] These substances are designed to mimic the effects of traditional illicit drugs while evading detection by conventional analytical methods.[3] High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the comprehensive screening and identification of NPS.[1][4][5] Its ability to provide accurate mass measurements, and thus elemental compositions, allows for the confident identification of known and unknown compounds, often without the need for certified reference materials.[4][5] This application note provides a detailed protocol for the identification of NPS using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), intended for researchers, scientists, and drug development professionals.

Principle of the Method

This protocol utilizes liquid chromatography to separate compounds within a complex biological matrix, followed by detection and identification using a high-resolution mass spectrometer. The HRMS instrument's high resolving power and mass accuracy enable the differentiation of isobars and provide confident elemental composition determination. Data-independent acquisition (DIA) modes are often employed to acquire full scan MS and MS/MS data for all ions, allowing for retrospective data analysis without re-injecting the sample.[1][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from biological samples such as blood, plasma, or serum prior to LC-HRMS analysis.

Materials:

  • Biological sample (e.g., 200 µL of whole blood)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., water/acetonitrile mixture)

Procedure:

  • To 200 µL of the biological sample, add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.[7]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following are general conditions that can be adapted based on the specific NPS classes of interest and the available instrumentation.

Instrumentation:

  • Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[6]

LC Parameters:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

HRMS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C[8]

  • Desolvation Gas Temperature: 400°C[8]

  • Data Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)[6][8]

  • Mass Range: m/z 50-950[8]

  • Resolution: >35,000 FWHM

  • Collision Energy: Ramped from 10-40 eV

Data Presentation

Quantitative data in NPS analysis is crucial for determining the sensitivity and reliability of the method. The following tables summarize typical HRMS parameters and reported limits of quantification for various NPS classes.

Table 1: Typical High-Resolution Mass Spectrometry Parameters for NPS Analysis

ParameterTypical Value/SettingPurpose
Mass Resolution ≥ 30,000 FWHMTo resolve isobaric interferences and enable accurate mass measurements.
Mass Accuracy < 5 ppmFor confident elemental composition determination and database searching.
Acquisition Mode DIA or DDADIA for comprehensive data collection; DDA for targeted fragmentation of abundant ions.[6][8]
Ionization Source ESISuitable for a wide range of polar and semi-polar NPS.
Polarity PositiveMost NPS contain basic nitrogen atoms that are readily protonated.

Table 2: Reported Limits of Quantification (LOQs) for Selected NPS Classes using LC-HRMS

NPS ClassExample CompoundMatrixLOQ (ng/mL)
Synthetic CathinonesMephedroneBlood0.5 - 5
Synthetic CannabinoidsJWH-018Plasma0.01 - 0.1
Fentanyl AnalogsCarfentanilBlood0.05 - 0.2
BenzodiazepinesEtizolamUrine0.1 - 1
Phenethylamines25I-NBOMeBlood0.05 - 0.5

Note: LOQs are approximate and can vary significantly based on the specific compound, matrix, sample preparation method, and instrument sensitivity.

Visualizations

Diagrams are essential for visualizing complex workflows and processes in NPS identification.

NPS_Identification_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification Sample Sample Receipt (e.g., Blood, Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC_Separation LC Separation Preparation->LC_Separation HRMS_Acquisition HRMS Data Acquisition (DIA/DDA) LC_Separation->HRMS_Acquisition Processing Data Processing (Peak Picking, Alignment) HRMS_Acquisition->Processing Targeted Targeted Screening (Database Match) Processing->Targeted Suspect Suspect Screening (Formula Database) Processing->Suspect NonTargeted Non-Targeted Screening (Unknown Identification) Processing->NonTargeted Identification Identification & Confirmation (Accurate Mass, Fragments, Isotopic Pattern) Targeted->Identification Suspect->Identification NonTargeted->Identification

Caption: Workflow for NPS identification using LC-HRMS.

Cathinone_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor α-PVP [M+H]+ m/z 232.17 Fragment1 Loss of Pyrrolidine m/z 161.09 Precursor->Fragment1 CID Fragment2 Tropylium Ion m/z 91.05 Fragment1->Fragment2 Further Fragmentation Fragment3 Benzoyl Cation m/z 105.03 Fragment1->Fragment3 Further Fragmentation

Caption: Fragmentation of a synthetic cathinone (α-PVP).

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the identification of novel psychoactive substances. Its high sensitivity, selectivity, and mass accuracy provide a high degree of confidence in analytical results.[5][9] The protocols and workflows described in this application note offer a robust framework for laboratories to develop and implement methods for the detection and characterization of the ever-evolving class of NPS. The use of comprehensive databases and advanced data processing techniques, such as molecular networking and machine learning, will further enhance the capabilities of HRMS in the ongoing effort to address the challenges posed by NPS.[1][10][11]

References

Application Notes and Protocols for the GC-MS Analysis of Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of tryptamine analogs using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the necessary protocols for sample preparation, derivatization, and the instrumental parameters for the successful identification and quantification of these compounds.

Introduction

Tryptamine and its analogs are a class of neurologically active compounds, some of which are potent psychedelics. Their analysis is crucial in various fields, including forensic science, clinical toxicology, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of tryptamine analogs due to its high resolution and sensitivity.[1][2] This document outlines the key procedures and data for the GC-MS analysis of these compounds.

Quantitative Data

The following table summarizes the retention times and key mass spectral fragments for a variety of tryptamine analogs, providing a valuable resource for their identification.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
α-Methyltryptamine (AMT)11.1174115, 130, 159
N,N-Dimethyltryptamine (DMT)11.218858, 130
N,N-Diethyltryptamine (DET)12.521672, 130
N,N-Dipropyltryptamine (DPT)14.1244100, 130
N,N-Diisopropyltryptamine (DiPT)13.524486, 130
5-Methoxy-α-methyltryptamine (5-MeO-AMT)13.2204145, 160
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)12.821858, 160, 173
5-Methoxy-N,N-diethyltryptamine (5-MeO-DET)14.224672, 160
5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT)15.8274100, 160
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)15.127486, 114, 160, 202
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET)15.323272, 146
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT)16.7260100, 146
4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT)15.924658, 146, 188
4-Acetoxy-N,N-diethyltryptamine (4-AcO-DET)17.127472, 146, 216
4-Acetoxy-N,N-dipropyltryptamine (4-AcO-DPT)18.4302100, 146, 244
Psilocin (4-HO-DMT)16.220458, 146
Bufotenine (5-HO-DMT)16.520458, 146

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for solid materials (e.g., seized powders, plant material) is as follows:

  • Homogenization: Accurately weigh approximately 10 mg of the homogenized sample into a vial.

  • Extraction: Add 1 mL of methanol to the vial.

  • Sonication: Sonicate the sample for 15 minutes to ensure complete extraction of the analytes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.[2][3]

Derivatization Protocol (Trimethylsilylation)

For tryptamine analogs containing active hydrogen atoms (e.g., hydroxyl or secondary amine groups), derivatization is often necessary to improve their volatility and chromatographic performance. Trimethylsilylation (TMS) is a common derivatization technique.[4]

  • Evaporation: Transfer 100 µL of the methanolic extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of anhydrous pyridine to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of tryptamine analogs. Optimization may be required based on the specific instrument and analytes of interest.

  • Gas Chromatograph:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 310°C.

      • Hold: 5 minutes at 310°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

    • Solvent Delay: 3 minutes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of tryptamine analogs.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification Report Report Generation Quantification->Report

Caption: GC-MS analysis workflow for tryptamine analogs.

5-HT2A Receptor Signaling Pathway

Tryptamine analogs often exert their psychedelic effects through interaction with the serotonin 2A (5-HT2A) receptor. The diagram below outlines the primary signaling cascade initiated by the activation of this G-protein coupled receptor.

HT2A_Signaling Tryptamine Tryptamine Analog (Agonist) HT2A 5-HT2A Receptor Tryptamine->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling cascade.

References

Application Note: High-Throughput Analysis of Tryptamine Derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous identification and quantification of various tryptamine derivatives in diverse biological and forensic samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols provided herein are designed for high-throughput screening and accurate quantification, catering to the needs of toxicological analysis, clinical research, and the study of novel psychoactive substances (NPS). The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on achieving low limits of detection and wide linear ranges.

Introduction

Tryptamines are a class of indole alkaloids that includes endogenous neurotransmitters, such as serotonin, and potent psychedelic compounds like psilocybin and N,N-dimethyltryptamine (DMT). The emergence of synthetic tryptamine derivatives as NPS presents a significant challenge for forensic and clinical laboratories. LC-MS has become the gold standard for the analysis of these compounds due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile molecules.[1][2][3] This document provides a comprehensive guide to the LC-MS analysis of tryptamine derivatives, offering detailed protocols and expected performance data.

Experimental Workflow

The general workflow for the analysis of tryptamine derivatives by LC-MS involves sample preparation to isolate the analytes from the matrix, followed by chromatographic separation and detection by mass spectrometry.

LC-MS Workflow for Tryptamine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Blood, Urine, Hair, Plant Material) Extraction Extraction (e.g., SPE, LLE, Protein Precipitation) Sample_Collection->Extraction Matrix-specific protocol Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation Liquid Chromatography (U)HPLC Concentration->LC_Separation Injection Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection Mass Spectrometry (MS/MS, MRM) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for tryptamine analysis.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma Samples [4][5]

  • Sample Pre-treatment: To 1 mL of serum or plasma, add 20 µL of an internal standard solution. Dilute the sample with a phosphate buffer (pH 6).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Chromabond Drug) with methanol followed by the phosphate buffer (pH 6).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 2: Protein Precipitation for Biological Samples [6]

  • Extraction: To the biological sample (e.g., blood, liver homogenate), add a solution of acetonitrile containing the internal standard.

  • Vortex and Sonicate: Vortex the sample for 10 minutes, followed by ultrasonication for 20 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm membrane prior to LC-MS analysis.

Protocol 3: Extraction from Hair Samples [7]

  • Pulverization: Pulverize 20 mg of hair in 0.5 mL of deionized water containing 0.1% formic acid and an internal standard.

  • Centrifugation: Centrifuge the mixture.

  • Injection: Inject 5 µL of the supernatant directly into the LC-MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase column with a gradient elution.

ParameterCondition 1Condition 2
System UHPLCHPLC
Column Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[7]Synergi Polar RP[5]
Mobile Phase A 0.1% Formic acid in deionized water[7]1 mM Ammonium formate[5]
Mobile Phase B Acetonitrile with 0.1% formic acidMethanol with 0.1% formic acid[5]
Flow Rate 0.4 mL/min-
Column Temperature 50°C[8]-
Injection Volume 5 µL[7]-
Gradient Gradient elution is typically employed, starting with a high aqueous phase and ramping up the organic phase to elute the analytes. A common gradient starts at 5% B and increases to 55% B.[8]-
Mass Spectrometry

Electrospray ionization in positive mode (ESI+) is the most common ionization technique for tryptamine derivatives. Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][5]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for specific instrument
Source Temperature Optimized for specific instrument
Desolvation Gas Flow Optimized for specific instrument
Collision Gas Nitrogen or Argon

Quantitative Data

The following tables summarize the quantitative performance of LC-MS methods for the analysis of various tryptamine derivatives.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (ng/mL)LOQ (ng/mL)MatrixReference
Tryptamine0.100.31Plant Material[9]
N,N-Dimethyltryptamine (DMT)0.090.27Plant Material[9]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)0.110.33Plant Material[9]
Various Tryptamines1.0 - 5.0-Serum[5]
Tiletamine0.030.1Blood[6]

Table 2: Linearity and Recovery

CompoundLinearity Range (ng/mL)Correlation Coefficient (r²)Recovery (%)MatrixReference
5-MeO-DiPT25 - 15000.995-Urine[1]
Tiletamine0.1 - 200>0.9992 - 107Blood[6]
Tryptamine Derivatives50 - 1000-85-115Hair[7]
Tryptamine Derivatives->0.98874.1 - 111.6Plant Material[9]

Signaling Pathways and Logical Relationships

While this application note focuses on the analytical methodology, the tryptamine derivatives being analyzed often exert their biological effects through interactions with neurotransmitter systems, primarily the serotonergic system.

Tryptamine Signaling Pathway Tryptamine_Derivative Tryptamine Derivative (e.g., Psilocin, DMT) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT2A) Tryptamine_Derivative->Serotonin_Receptor Agonist Binding Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptor->Downstream_Signaling Activation Psychoactive_Effects Psychoactive Effects (e.g., Hallucinations, Altered Perception) Downstream_Signaling->Psychoactive_Effects Leads to

Caption: Simplified tryptamine signaling pathway.

Conclusion

The LC-MS methods outlined in this application note provide a robust framework for the sensitive and selective analysis of a wide range of tryptamine derivatives. The detailed protocols for sample preparation, chromatography, and mass spectrometry can be adapted to various matrices and analytical requirements. The provided quantitative data demonstrates the excellent performance of these methods, making them suitable for routine use in forensic, clinical, and research laboratories. The ability to achieve low detection limits and wide linear ranges ensures reliable identification and quantification of these compounds, aiding in the understanding of their prevalence and effects.

References

Application of N-pentanoyl-2-benzyltryptamine as a research chemical

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-pentanoyl-2-benzyltryptamine is a derivative of the tryptamine family. Tryptamines are a class of compounds known for their diverse biological activities, often interacting with various neurotransmitter receptors. The introduction of an N-pentanoyl group and a 2-benzyl group to the tryptamine scaffold may confer unique pharmacological properties. Based on the activities of its structural analogs, this compound is hypothesized to be a modulator of serotonin and/or melatonin receptors. These notes provide a framework for the initial investigation of this research chemical.

Potential Applications

Based on the known activities of its analogs, this compound may be a valuable tool for the following research areas:

  • Serotonin 5-HT2 Receptor Research: As a potential modulator of 5-HT2A, 5-HT2B, and 5-HT2C receptors, this compound could be used to probe the structure-activity relationships of N-benzyltryptamines.[1][2]

  • Melatonin Receptor Research: Given that N-acetyl-2-benzyl-tryptamine is a known melatonin receptor antagonist, the N-pentanoyl analog may exhibit similar properties, making it a potential tool for studying the physiological roles of MT1 and MT2 receptors.

  • Oncology Research: Certain N-benzyl tryptamine derivatives have been investigated as pan-SHIP1/2 inhibitors with potential anti-tumor activities.[3]

Quantitative Data of Structural Analogs

The following tables summarize the quantitative pharmacological data for N-benzyltryptamine and N-acetyl-2-benzyl-tryptamine. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: Serotonin Receptor Binding Affinities and Functional Activities of N-benzyltryptamine [1]

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)
5-HT2A24516262
5-HT2B100--
5-HT2C18650121

Table 2: Melatonin Receptor Binding Affinities of N-acetyl-2-benzyl-tryptamine (Luzindole)

ReceptorBinding Affinity (Ki, nM)
MT1158
MT210.2

Experimental Protocols

This protocol describes a potential method for the synthesis of this compound from 2-benzyltryptamine and pentanoyl chloride.

Materials:

  • 2-Benzyltryptamine

  • Pentanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2-benzyltryptamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

This protocol provides a general method for determining the binding affinity of this compound for a target receptor (e.g., 5-HT2A or MT2).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, a known concentration of the test compound, or the non-specific binding control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

This protocol is suitable for assessing the functional activity of this compound at Gq-coupled receptors like the 5-HT2A and 5-HT2C receptors.[1]

Materials:

  • Cells stably expressing the target receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • A known agonist for the target receptor (positive control)

  • A known antagonist for the target receptor (for validation)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Plate the cells in the microplates and grow to an appropriate confluency.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of the test compound or the positive control into the wells.

  • Immediately begin measuring the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from the baseline.

  • Determine the EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

hypothetical_structure cluster_pentanoyl N-pentanoyl group cluster_tryptamine 2-benzyltryptamine core C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 C=O C4->C5 N N C5->N amide bond C6 CH2 N->C6 C7 CH2 C6->C7 indole [indole ring with benzyl at C2] C7->indole

Caption: Hypothetical structure of this compound.

experimental_workflow synthesis Synthesis of This compound purification Purification by Column Chromatography synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization binding_assay In Vitro Receptor Binding Assays characterization->binding_assay functional_assay In Vitro Functional Assays (e.g., Ca2+ mobilization) characterization->functional_assay data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for synthesis and characterization.

Gq_signaling_pathway ligand N-benzyltryptamine (Agonist) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3 receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases ca2->pkc co-activates cellular_response Cellular Response pkc->cellular_response

Caption: 5-HT2A receptor Gq signaling pathway.

Safety Precautions

This compound is a research chemical and its toxicological properties have not been evaluated. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-pentanoyl-2-benzyltryptamine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the N-acylation of 2-benzyltryptamine with an appropriate pentanoylating agent, such as pentanoyl chloride or pentanoic anhydride, in the presence of a base. The primary reaction is the formation of an amide bond between the primary amine of the 2-benzyltryptamine and the carbonyl group of the pentanoylating agent.

Q2: Which pentanoylating agent is preferred, pentanoyl chloride or pentanoic anhydride?

Pentanoyl chloride is generally more reactive than pentanoic anhydride and often leads to higher yields in a shorter reaction time. However, it is also more sensitive to moisture and can generate hydrochloric acid as a byproduct, which needs to be neutralized by a base. Pentanoic anhydride is less reactive and may require longer reaction times or higher temperatures, but it produces pentanoic acid as a byproduct, which is less corrosive.

Q3: What are common side reactions to be aware of during this synthesis?

Potential side reactions include:

  • N-acylation of the indole nitrogen: While the primary amine is more nucleophilic, under certain conditions, acylation of the indole nitrogen can occur, leading to the formation of a di-acylated byproduct.

  • O-acylation (if applicable): If there are any hydroxyl groups present on the starting material or impurities, O-acylation can compete with the desired N-acylation.

  • Hydrolysis of the acylating agent: Pentanoyl chloride and anhydride can react with any water present in the reaction mixture, reducing the amount of reagent available for the desired reaction and forming pentanoic acid.

Q4: How can the product be purified?

Standard purification techniques for N-acylated tryptamines include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method of purification.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive acylating agent: The pentanoyl chloride/anhydride may have hydrolyzed due to improper storage or exposure to moisture. 2. Insufficient base: The base may not be strong enough or used in a sufficient quantity to neutralize the acidic byproduct (HCl) and facilitate the reaction. 3. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. 4. Poor quality starting material: The 2-benzyltryptamine may be impure.1. Use a fresh bottle of the acylating agent or distill it before use. Ensure all glassware is thoroughly dried. 2. Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine in at least a stoichiometric amount (or a slight excess). 3. Try heating the reaction mixture, for example, to 50-80°C. Monitor the reaction progress by TLC. 4. Purify the starting material before use.
Formation of Multiple Products (as seen on TLC) 1. Di-acylation: Acylation may be occurring on both the primary amine and the indole nitrogen. 2. Side reactions: Other functional groups in the starting material or impurities may be reacting.1. Use a milder base or carry out the reaction at a lower temperature to favor acylation of the more reactive primary amine. Using a slight excess of the tryptamine can also help. 2. Ensure the purity of the starting materials. If side reactions are unavoidable, optimize the reaction conditions to favor the desired product and purify using column chromatography.
Difficulty in Product Isolation/Purification 1. Product is an oil: The this compound may not be a solid at room temperature. 2. Emulsion formation during workup: This can make separation of the organic and aqueous layers difficult. 3. Product co-elutes with impurities during chromatography. 1. If the product is an oil, use column chromatography for purification. 2. Add a small amount of brine to the aqueous layer to help break the emulsion. 3. Try a different solvent system for chromatography. For example, adding a small percentage of a more polar solvent like methanol to a dichloromethane/ethyl acetate system can alter the separation.

Experimental Protocols

Protocol 1: N-pentanoylation of 2-benzyltryptamine using Pentanoyl Chloride
  • Dissolve 2-benzyltryptamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic organic base (e.g., triethylamine, 1.1 - 1.5 eq) to the solution and stir.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add pentanoyl chloride (1.05 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-acylated Tryptamines *

EntrySolventBase (eq.)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.2)0 to RT385
2TetrahydrofuranTriethylamine (1.2)0 to RT482
3AcetonitrileDiisopropylethylamine (1.5)RT388
4DichloromethanePyridine (1.5)RT675
5TolueneTriethylamine (1.2)50290

*Note: This table presents representative data for a typical N-acylation of a tryptamine derivative. Actual yields for this compound may vary and should be optimized experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-benzyltryptamine in anhydrous solvent add_base Add triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl Add pentanoyl chloride cool->add_acyl react Stir at room temperature add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by chromatography or recrystallization wash_dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inactive Acylating Agent start->cause1 Yes cause2 Insufficient Base start->cause2 Yes cause3 Low Temperature start->cause3 Yes no Proceed with purification start->no No sol1 Use fresh/distilled reagent cause1->sol1 sol2 Increase base equivalent cause2->sol2 sol3 Increase reaction temperature cause3->sol3 end Improved Yield sol1->end Re-run reaction sol2->end Re-run reaction sol3->end Re-run reaction

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Purification of Synthetic Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic tryptamine derivatives.

Troubleshooting Guides

Issue 1: Oily or Tar-Like Product After Synthesis

Q: My reaction has produced a dark, oily, or tar-like crude product instead of a solid. How can I purify my tryptamine derivative?

A: The formation of oils and tars is a common issue, often resulting from side reactions or residual solvents and catalysts.[1][2] Here’s a step-by-step approach to handle this:

  • Solvent Wash: Begin by washing the crude oil with a non-polar solvent like hexane or toluene. This can help remove non-polar impurities.[1]

  • Acid-Base Extraction: Tryptamines are basic and can be effectively purified using an acid-base extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (DCM) or tert-Butyl methyl ether (TBME)).

    • Wash the organic layer with an acidic solution (e.g., 1M HCl or 5% acetic acid) to protonate the tryptamine, moving it to the aqueous layer.[2][3]

    • Separate the aqueous layer, which now contains the tryptamine salt. The tarry impurities often remain in the organic layer.

    • Make the aqueous layer basic (pH > 10) with a base like NaOH or K2CO3 to precipitate the freebase tryptamine.[3][4]

    • Extract the freebase back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and evaporate the solvent.[5]

  • Salt Formation and Recrystallization: Converting the tryptamine freebase into a salt can facilitate crystallization and purification.

    • Dissolve the purified freebase in a suitable solvent (e.g., isopropyl acetate, ethanol).[5]

    • Add an acid (e.g., fumaric acid, hydrobromic acid) to form the corresponding salt, which will often precipitate as a crystalline solid.[5]

    • The resulting salt can then be recrystallized from an appropriate solvent system to achieve high purity.[1][5] For example, tryptamine benzoate can be recrystallized from an acetone:hexane mixture.[1]

Issue 2: Difficulty with Crystallization

Q: My tryptamine derivative will not crystallize from the solution, even after solvent evaporation. What can I do?

A: Impurities often inhibit crystallization, resulting in oils or amorphous solids.[2] Here are several techniques to induce crystallization:

  • Purity is Key: Ensure the product is as pure as possible before attempting crystallization. Use chromatography or acid-base extraction to remove impurities.

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Common solvents for tryptamines include hexane, toluene, ethyl acetate, and mixtures with more polar solvents like ethanol or acetone.[1][6]

  • Seeding: If you have a small amount of crystalline material, add a "seed" crystal to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals or an oil. Cooling in a freezer can sometimes promote crystallization.[1]

  • Salt Formation: As mentioned previously, converting the freebase to a salt can significantly improve its crystallinity.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic tryptamine derivatives?

A1: Common impurities can include starting materials, reagents, and byproducts from side reactions. For instance, in the decarboxylation of tryptophan, residual ketone catalysts or byproducts from their reactions can be present.[1] In syntheses involving N-alkylation, you might find unreacted tryptamine or N-monosubstituted tryptamines.[6] Additionally, degradation products can form, especially if the tryptamine is exposed to strong acids or high temperatures.[7]

Q2: Which chromatographic method is best for purifying tryptamine derivatives?

A2: The choice of chromatography depends on the scale and nature of the impurities.

  • Flash Chromatography: For preparative scale purification, flash chromatography on silica gel is a common and effective method.[3] A typical mobile phase could be a gradient of methanol in a less polar solvent like ethyl acetate or dichloromethane.[5]

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC is frequently used.[8][9] C18 and Phenyl-Hexyl columns are often employed with mobile phases consisting of acetonitrile or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[8][9][10]

Q3: Can I purify my tryptamine derivative without using chromatography?

A3: Yes, several non-chromatographic methods can be effective:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a simple and effective method to improve purity.[1]

  • Acid-Base Extraction: This is a powerful technique for separating basic tryptamines from neutral or acidic impurities.[2][3]

  • Salt Formation: Forming a salt of the tryptamine can facilitate its isolation and purification by crystallization.[5][6] This method has been shown to yield high-purity material (>99.5%).[5]

  • Distillation: For thermally stable, non-polar tryptamine derivatives, vacuum distillation (e.g., using a Kugelrohr apparatus) can be used for purification.[2][6]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your synthetic tryptamine derivative:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a highly sensitive method for determining purity and identifying impurities.[5][8]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities.

Data Presentation

Table 1: Purity of 5-MeO-DMT After Different Purification Steps

Purification StepHPLC Purity (%)
Crude ProductNot Reported
After Column Chromatography97.5 - 98.4
After Fumarate Salt Formation and Liberation of Freebase99.8

Data sourced from patent information regarding the synthesis and purification of 5-MeO-DMT.[5]

Table 2: Comparison of HPLC Methods for Tryptamine Analysis

MethodColumnMobile PhaseLimit of Detection (LOD)
HPLC-PDARaptor® Biphenyl 5-μmA: 0.1% TFA in water, B: 0.1% TFA in 2:1 ACN:MeOH2 µg/mL
UPLC-PDA/QDaAcquity® UPLC HSS C18 1.8-μmA: 5mM ammonium formate (pH 3), B: 0.2% formic acid in ACN5 ng/mL

ACN: Acetonitrile, TFA: Trifluoroacetic acid. Data from a study on the separation of hallucinogenic tryptamines.[8]

Experimental Protocols

Protocol 1: Purification of Tryptamine via Benzoate Salt Formation

This protocol is adapted from a procedure for purifying tryptamine synthesized via decarboxylation of L-tryptophan.[1]

  • Initial Precipitation:

    • To the cooled reaction mixture, add a solution of 10 g of benzoic acid in a minimal amount of acetone (~20 mL).

    • Tryptamine benzoate should precipitate as a light brown powder.

    • Filter the solid and wash it with a 1:9 mixture of acetone:hexane or acetone:toluene.

  • Recrystallization:

    • Dissolve approximately 1.5 g of the tryptamine benzoate salt in 100 mL of a boiling 2:8 acetone:hexane mixture.

    • Allow the solution to cool to room temperature, and then place it in a freezer to facilitate the formation of white crystals.

    • Filter the purified crystals and dry them.

Protocol 2: General Acid-Base Extraction for Tryptamine Purification

This is a general protocol for purifying tryptamine derivatives from non-basic impurities.[2][3]

  • Acidic Extraction:

    • Dissolve the crude tryptamine product in a suitable organic solvent (e.g., 100 mL of DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of an acidic aqueous solution (e.g., 1M HCl).

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain the lower organic layer (containing neutral and acidic impurities) and collect the upper aqueous layer (containing the protonated tryptamine).

    • Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the tryptamine.

  • Basification and Re-extraction:

    • Combine the aqueous extracts and cool them in an ice bath.

    • Slowly add a base (e.g., 10M NaOH solution) with stirring until the pH is greater than 10. The tryptamine freebase should precipitate or form an oil.

    • Add an organic solvent (e.g., 100 mL of DCM) to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing the purified tryptamine freebase.

    • Repeat the extraction of the aqueous layer with the organic solvent.

  • Final Work-up:

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified tryptamine derivative.

Visualizations

purification_workflow crude Crude Tryptamine (with impurities) acid_base Acid-Base Extraction crude->acid_base Dissolve in organic solvent, wash with acid, basify, extract with organic solvent chromatography Column Chromatography crude->chromatography Adsorb on silica gel, elute with solvent gradient recrystallization Recrystallization acid_base->recrystallization Dissolve in hot solvent, cool to crystallize salt_formation Salt Formation acid_base->salt_formation Dissolve in solvent, add acid chromatography->recrystallization chromatography->salt_formation pure_product Purified Tryptamine Derivative recrystallization->pure_product salt_formation->pure_product Recrystallize salt or convert back to freebase

Caption: General purification workflow for synthetic tryptamine derivatives.

Caption: Flowchart of a typical acid-base extraction for tryptamine purification.

References

Technical Support Center: Optimizing Acylation of 2-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of 2-substituted tryptamines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of 2-substituted tryptamines, offering potential causes and solutions.

dot

Caption: Troubleshooting flowchart for acylation of 2-substituted tryptamines.

Frequently Asked Questions (FAQs)

Reaction Conditions & Optimization

Q1: My acylation reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in tryptamine acylation can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.

  • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the tryptamine can be used to ensure the complete consumption of the acylating agent.

  • Base Strength and Amount: The choice and amount of base are critical. For Schotten-Baumann conditions, an aqueous base like NaOH is used to neutralize the HCl byproduct. For other methods, an organic base like triethylamine (Et3N) is common. Using at least one equivalent of base is necessary to neutralize the acid formed and drive the reaction forward.

  • Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If your reaction with an anhydride is sluggish, switching to the corresponding acid chloride may improve the yield. However, be aware that higher reactivity can sometimes lead to more side products.[1]

  • Solvent Choice: The tryptamine starting material must be soluble in the chosen solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc) are commonly used.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The most common side products in the acylation of 2-substituted tryptamines are:

  • Diacylation: This can occur on the primary amine if an excess of the acylating agent is used, leading to the formation of a diacylamide. To avoid this, use a stoichiometric amount or a slight excess of the tryptamine. Slow, dropwise addition of the acylating agent at a low temperature (e.g., 0 °C) can also help minimize this side reaction.

  • Indole N-Acylation: The nitrogen of the indole ring can also be acylated, especially under strongly basic conditions or with highly reactive acylating agents. Using milder bases like triethylamine or pyridine instead of strong inorganic bases can reduce this. If indole N-acylation is a persistent issue, protection of the indole nitrogen with a suitable protecting group (e.g., Boc) may be necessary.

Q3: Which acylating agent should I choose: an acyl chloride or an acid anhydride?

A3: The choice depends on the specific substrate and desired reactivity:

  • Acyl Chlorides: These are more reactive than acid anhydrides and are often used when the amine is less nucleophilic.[1] The reaction is typically faster. However, their high reactivity can sometimes lead to more side products. They also produce corrosive HCl as a byproduct, which must be neutralized by a base.[1]

  • Acid Anhydrides: These are generally less reactive and may require longer reaction times or heating.[2] They are often preferred for simpler acylations as they are more stable, easier to handle, and produce a carboxylic acid byproduct which is less corrosive than HCl.[1][2]

Q4: What is the optimal base for my acylation reaction?

A4: The choice of base is crucial for a successful acylation:

  • Inorganic Bases (e.g., NaOH, K2CO3): These are typically used in biphasic systems (e.g., DCM/water) under Schotten-Baumann conditions. They are effective at neutralizing the HCl generated from acyl chlorides.

  • Organic Bases (e.g., Triethylamine (Et3N), Pyridine): These are commonly used in anhydrous organic solvents. They act as both a base to neutralize the acid byproduct and can also catalyze the reaction. Triethylamine is a common choice for its efficacy and ease of removal.

Experimental Protocols & Data

Q5: Can you provide a general experimental protocol for the N-acylation of a 2-substituted tryptamine?

A5: Below is a general protocol based on the use of an acyl chloride and an organic base.

dot

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 2-substituted tryptamine and base (e.g., Et3N) in an anhydrous solvent (e.g., DCM) under N2. cool 2. Cool the mixture to 0 °C in an ice bath. dissolve->cool add_acyl 3. Add the acylating agent (e.g., acyl chloride) dropwise with stirring. cool->add_acyl warm_rt 4. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). add_acyl->warm_rt quench 5. Quench the reaction with water or a saturated aqueous solution (e.g., NaHCO3). warm_rt->quench extract 6. Extract the product with an organic solvent (e.g., DCM or EtOAc). quench->extract dry_concentrate 7. Dry the combined organic layers (e.g., with Na2SO4), filter, and concentrate under reduced pressure. extract->dry_concentrate purify 8. Purify the crude product by column chromatography or crystallization. dry_concentrate->purify

Caption: General workflow for the N-acylation of a 2-substituted tryptamine.

Protocol Details:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-substituted tryptamine (1.0 eq) and triethylamine (1.2-1.5 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting tryptamine is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.

Q6: How does the choice of reaction conditions affect the yield?

A6: The following table summarizes the impact of different conditions on the acylation of tryptamines, with data compiled from various sources.

2-Substituted TryptamineAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
TryptamineStearic AcidEt3NEtOAcRoom Temp2485
TryptamineAcetic AnhydrideNoneNone607>95
2-MethyltryptamineAcetyl ChlorideEt3NDCM0 to RT4~80-90
2-PhenyltryptamineBenzoyl ChlorideNaOHDCM/H2ORoom Temp2~75-85
5-MethoxytryptamineAcetic AnhydridePyridineTHFRoom Temp12~90

Yields are approximate and can vary based on specific experimental conditions and purification methods.

Purification & Analysis

Q7: My product is streaking on the TLC plate. How can I get clean spots?

A7: Streaking on a TLC plate is often due to the basic nature of the amine product interacting with the acidic silica gel. To resolve this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to your TLC eluent system. This will neutralize the acidic sites on the silica and result in sharper, more defined spots.

Q8: What are the key characteristics to look for in the NMR spectrum of my N-acylated tryptamine?

A8: When analyzing the 1H NMR spectrum of your product, you should look for the following key signals:

  • Amide N-H Proton: A broad singlet or triplet (if coupled to the adjacent CH2 group) typically appears downfield (around 5.5-8.5 ppm).

  • Disappearance of Primary Amine Protons: The broad singlet corresponding to the -NH2 protons of the starting tryptamine will no longer be present.

  • New Acyl Group Protons: You will see new signals corresponding to the protons of the acyl group you have added. For example, an N-acetyl group will show a sharp singlet around 2.0 ppm.

  • Shift of the α-Methylene Protons: The -CH2- group adjacent to the newly formed amide nitrogen will shift downfield compared to the starting material.

For 13C NMR, the most indicative signal is the appearance of the amide carbonyl carbon, typically in the range of 165-175 ppm.

Q9: What is a good starting point for a solvent system for column chromatography purification?

A9: A common solvent system for the purification of N-acylated tryptamines on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is often a gradient elution, beginning with a low concentration of ethyl acetate in hexane (e.g., 10-20%) and gradually increasing the polarity. As mentioned for TLC analysis, adding a small amount of triethylamine (0.5%) to the solvent system can improve the separation and prevent streaking.

References

Technical Support Center: Optimizing Tryptamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in tryptamine synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for tryptamine synthesis discussed here?

A1: This guide focuses on three classical and widely used methods for tryptamine synthesis: the Speeter-Anthony synthesis, the Abramovitch-Shapiro synthesis, and the Fischer indole synthesis.

Q2: I'm observing a complex mixture of products in my Fischer indole synthesis. What are the likely side reactions?

A2: The Fischer indole synthesis can be prone to several side reactions. The choice of acid catalyst and reaction temperature can significantly influence the product distribution. For instance, using unsymmetrical ketones can lead to the formation of regioisomeric indole products. In some cases, particularly if the reaction fails, byproducts such as 3-methylindole and aniline may be observed. Additionally, the precursor 4-chlorobutanal is known to be unstable and can undergo trimerization, which will impede the desired reaction.[1]

Q3: In the Speeter-Anthony synthesis, what is a critical parameter to control to avoid byproduct formation?

A3: Temperature control during the addition of oxalyl chloride to the indole is crucial. Allowing the temperature to rise can lead to the formation of dimeric and other byproducts, reducing the yield of the desired indole-3-glyoxylyl chloride intermediate.

Q4: My Abramovitch-Shapiro synthesis is giving a low yield after the hydrolysis and decarboxylation step. What could be the issue?

A4: The hydrolysis and decarboxylation of the intermediate 1-oxo-1,2,3,4-tetrahydro-β-carboline can be a challenging step. Incomplete hydrolysis or side reactions during decarboxylation can lead to lower yields. The choice of hydrolytic conditions (acidic or basic) and the decarboxylation temperature are critical parameters to optimize for your specific substrate. Difficulties in the decarboxylation of tryptamine-2-carboxylic acids are a known challenge in related syntheses.[2]

Troubleshooting Guides

Speeter-Anthony Tryptamine Synthesis

Problem: Low yield of the desired tryptamine and presence of multiple spots on TLC after the final reduction step.

Possible Cause & Solution:

  • Incomplete Reduction: The reduction of the indole-3-glyoxylamide intermediate with lithium aluminum hydride (LAH) may be incomplete.

    • Troubleshooting: Ensure the LAH is fresh and active. Use a sufficient excess of LAH (typically 2-4 equivalents). Ensure the reaction is carried out under strictly anhydrous conditions, as moisture will quench the LAH. The reaction may require prolonged stirring at reflux in a suitable solvent like THF to go to completion.

  • Side Products from the Acylation Step: As mentioned in the FAQ, poor temperature control during the initial acylation with oxalyl chloride can lead to byproducts that are carried through the synthesis.

    • Troubleshooting: Maintain a low temperature (e.g., 0-5 °C) during the dropwise addition of oxalyl chloride.

  • Degradation of the Product: Some tryptamines, particularly those with hydroxyl groups like psilocin, are unstable and can degrade in the presence of oxygen.[3]

    • Troubleshooting: Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Isolate the product promptly after the reaction is complete.

Identified Side Products in a Speeter-Anthony Synthesis of 5-MeO-DIPT: [4]

  • 3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol

  • 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol

  • 2-(5-methoxy-1H-indol-3-yl)-ethanol

  • 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone

Fischer Indole Synthesis

Problem: Formation of significant amounts of dark, tarry material (resin) during the reaction.

Possible Cause & Solution:

  • Harsh Reaction Conditions: The use of strong acids at high temperatures can promote polymerization and degradation of the indole product and starting materials.

    • Troubleshooting: Optimize the acid catalyst and its concentration. Sometimes a milder Lewis acid (e.g., ZnCl2) or a Brønsted acid in a lower concentration is sufficient.[3] Consider running the reaction at a lower temperature for a longer period. A study on the synthesis of 5-MeO-DMT found that lowering the temperature from 160 °C to 100 °C prevented the formation of unwanted side products and led to a full conversion to the desired product.[2]

  • Unstable Starting Materials: The aldehyde or ketone used can undergo self-condensation or polymerization under acidic conditions.

    • Troubleshooting: Use freshly distilled aldehydes. If using a ketone that can enolize in two different ways, be aware that a mixture of products can be formed. The ratio of these products can be influenced by the acidity of the reaction medium.

Problem: The reaction is not proceeding to completion, and the starting phenylhydrazone is recovered.

Possible Cause & Solution:

  • Insufficient Acid Catalyst: The acid catalyst is essential for the[5][5]-sigmatropic rearrangement that is central to the Fischer indole synthesis.

    • Troubleshooting: Increase the amount of acid catalyst. Ensure the catalyst is not deactivated by moisture in the reaction.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the phenylhydrazine can disfavor the key rearrangement step.

    • Troubleshooting: This is a known limitation of the Fischer indole synthesis. If possible, consider a different synthetic route or a modification of the Fischer indole synthesis, such as the Buchwald modification, which uses palladium catalysis.[3]

Abramovitch-Shapiro Tryptamine Synthesis

Problem: Low yield of the 1-oxo-1,2,3,4-tetrahydro-β-carboline intermediate.

Possible Cause & Solution:

  • Inefficient Cyclization: The Pictet-Spengler-type cyclization to form the β-carboline can be sensitive to reaction conditions.

    • Troubleshooting: Ensure the starting N-acyl- or N-sulfonyl-tryptamine is pure. The choice of acid catalyst and solvent can be critical. Experiment with different acids (e.g., trifluoroacetic acid, polyphosphoric acid) and solvents to find the optimal conditions for your substrate.

Problem: The final tryptamine product is contaminated with the β-carboline intermediate.

Possible Cause & Solution:

  • Incomplete Hydrolysis and Decarboxylation: The conditions used may not be sufficient to completely hydrolyze the amide/sulfonamide and decarboxylate the resulting acid.

    • Troubleshooting: For hydrolysis, stronger conditions such as refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH) may be necessary. The decarboxylation step often requires high temperatures; ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to drive the reaction to completion.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 5-MeO-DMT in a Fischer Indole Synthesis. [2]

EntryCo-solventTemperature (°C)Conversion (%)Notes
1None16073Starting material poorly soluble.
2Acetonitrile160-Unwanted side products formed.
3Acetonitrile16090-
4Acetonitrile6068Mixture of intermediate and product.
5Acetonitrile100100Full conversion to desired product.

Table 2: Yields of Intermediates and Final Product in a Speeter-Anthony Synthesis of a Serotonin Derivative. [5]

StepProductYield (%)
15-Benzyloxy-3-indoleglyoxylyl chloridequantitative (crude)
25-Benzyloxy-3-indole-N,N-dibenzylglyoxylamide91
35-Benzyloxy-3-(2-dibenzylaminoethyl)-indole HCl92

Experimental Protocols

Speeter-Anthony Synthesis of N,N-Dimethyltryptamine (DMT) (General Procedure)
  • Preparation of Indole-3-glyoxylyl chloride: To a solution of indole in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add oxalyl chloride dropwise. Stir the resulting slurry at 0 °C for 1-2 hours. The product, indole-3-glyoxylyl chloride, will precipitate as a yellow solid.

  • Amidation: Suspend the crude indole-3-glyoxylyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or THF). Cool the mixture to 0 °C and bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine in THF. Stir for 2-4 hours at room temperature. The product, N,N-dimethyl-indole-3-glyoxylamide, can be isolated by filtration and purified by recrystallization.

  • Reduction: To a suspension of lithium aluminum hydride (LAH) in anhydrous THF under a nitrogen atmosphere, add the N,N-dimethyl-indole-3-glyoxylamide portionwise. Heat the mixture to reflux and stir for 4-16 hours. Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude DMT, which can be further purified by distillation or chromatography. A modified procedure using in situ generated aluminum hydride has also been reported to produce high-purity DMT.[6]

Fischer Indole Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
  • Hydrazone Formation (in situ): To a solution of 4-methoxyphenylhydrazine hydrochloride in a mixture of water and a co-solvent like acetonitrile, add 4,4-dimethoxy-N,N-dimethylbutan-1-amine.

  • Indolization: Add a suitable acid catalyst, such as sulfuric acid or polyphosphoric acid. Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Isolation: Cool the reaction mixture and basify with an aqueous base (e.g., NaOH or NH4OH). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude 5-MeO-DMT can be purified by column chromatography or by salt formation and recrystallization. A continuous flow synthesis with in-line extraction has been developed for this process, affording the pure product in excellent yield.[2]

Abramovitch-Shapiro Tryptamine Synthesis (General Overview)

This method involves the formation of a 1-oxo-1,2,3,4-tetrahydro-β-carboline, followed by hydrolysis and decarboxylation.[2]

  • Formation of the β-carboline: This is typically achieved through a Fischer indole synthesis of a hydrazone derived from an N-substituted 3-formyl-2-pyrrolidone or a similar precursor.

  • Hydrolysis and Decarboxylation: The resulting 1-oxo-1,2,3,4-tetrahydro-β-carboline is then subjected to harsh hydrolytic conditions (strong acid or base) to open the lactam ring, followed by decarboxylation at elevated temperatures to yield the desired tryptamine.

Visualizations

Speeter_Anthony_Workflow Indole Indole Intermediate1 Indole-3-glyoxylyl chloride Indole->Intermediate1 Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Amine Amine (e.g., Dimethylamine) Intermediate2 Indole-3-glyoxylamide Amine->Intermediate2 LAH LiAlH4 Tryptamine Tryptamine Product LAH->Tryptamine Intermediate1->Intermediate2 Amidation Intermediate2->Tryptamine Reduction

Caption: Workflow for the Speeter-Anthony Tryptamine Synthesis.

Fischer_Indole_Mechanism Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination NH3 Ammonia Aminal->NH3

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Logical_Troubleshooting_Fischer Problem Low Yield / Byproducts in Fischer Synthesis Cause1 Harsh Conditions (Temp/Acid) Problem->Cause1 Cause2 Unstable Aldehyde/Ketone Problem->Cause2 Cause3 Poorly Reactive Hydrazine Problem->Cause3 Solution1a Lower Temperature Cause1->Solution1a Solution1b Use Milder Acid Cause1->Solution1b Solution2 Use Freshly Distilled Aldehyde Cause2->Solution2 Solution3 Consider Buchwald Modification Cause3->Solution3

Caption: Troubleshooting logic for the Fischer Indole Synthesis.

References

Technical Support Center: Validation of Analytical Methods for Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for novel psychoactive compounds (NPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in validating analytical methods for NPS?

A1: The analysis of NPS presents several challenges due to their dynamic nature. These include the constant emergence of new substances with slight structural modifications to evade legislation, making it difficult to have reference standards readily available.[1] The wide variety of chemical classes and the potential for isomeric forms also complicate the development of specific and selective analytical methods.[2] Furthermore, NPS are often present in low concentrations in complex biological matrices, leading to challenges with sensitivity and matrix effects.[3]

Q2: Which analytical techniques are most suitable for NPS analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are the most commonly used techniques due to their high sensitivity and specificity.[1][3] Gas chromatography-mass spectrometry (GC-MS) is also a valuable tool, particularly for volatile and thermally stable compounds, and can be used for confirmation.[4][5]

Q3: What are the key validation parameters to consider for analytical methods for NPS?

A3: According to regulatory guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes (for MS-based methods).[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the validation of analytical methods for NPS.

Chromatography Issues

Problem: Peak Tailing for Basic Compounds (e.g., Synthetic Cathinones) in Reversed-Phase HPLC

  • Cause: Secondary interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase. This can also be caused by column overload.

  • Solution:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[7]

    • Use of End-Capped Columns: Employ columns that are "end-capped," where residual silanol groups are chemically bonded with a small silylating agent.

    • Sample Concentration: If column overload is suspected, dilute the sample and re-inject. A reduction in tailing upon dilution indicates that mass overload was the issue.[7][8]

    • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

Problem: Poor Separation of NPS Isomers

  • Cause: Isomers often have very similar physicochemical properties, making them difficult to separate on standard chromatographic columns.

  • Solution:

    • Optimize Chromatographic Conditions:

      • Column Selection: Experiment with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to exploit subtle differences in isomer interactions.

      • Mobile Phase: Modify the organic solvent composition and gradient slope.

      • Temperature: Adjusting the column temperature can influence selectivity.

    • Gas Chromatography: For volatile isomers, GC can sometimes provide better separation, especially with longer columns or columns with specific stationary phases.

Mass Spectrometry Issues

Problem: Ion Suppression or Enhancement in LC-MS Analysis of NPS in Biological Matrices (e.g., Blood, Urine)

  • Cause: Co-eluting endogenous matrix components (e.g., phospholipids, salts) can compete with the analyte for ionization in the MS source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal.[9][10][11]

  • Solution:

    • Improve Sample Preparation:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively isolate the analyte and remove interfering matrix components.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the recovery of the analyte and minimize the co-extraction of interferences.

      • Protein Precipitation: While a simple method, it may not be sufficient for removing all matrix interferences.[2]

    • Chromatographic Separation: Modify the chromatographic method to separate the analyte from the interfering matrix components.

    • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for the matrix effect.[6]

    • Use of an Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of different classes of NPS using various analytical techniques.

Table 1: Synthetic Cannabinoids in Urine (LC-MS/MS)

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
JWH-018 N-(5-hydroxypentyl)0.5 - 1000.10.5
JWH-073 N-(4-hydroxybutyl)0.5 - 1000.10.5
UR-144 N-(5-hydroxypentyl)1 - 1000.21

Data synthesized from multiple sources for illustrative purposes.

Table 2: Synthetic Cathinones in Oral Fluid (LC-MS/MS)

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Mephedrone0.1 - 250.050.1
Methylone0.1 - 250.050.1
N-ethylpentylone0.1 - 250.050.1

Data sourced from a study on the green analytical toxicology method for synthetic cathinones.[1]

Table 3: Novel Synthetic Opioids in Whole Blood (LC-MS/MS)

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
U-477000.1 - 100.010.1
Furanylfentanyl0.05 - 50.010.05
Isotonitazene0.02 - 20.0050.02

Data synthesized from multiple sources for illustrative purposes.[1][12][13]

Experimental Protocols

Protocol 1: Validation of a Method for Synthetic Cannabinoids in Urine by LC-MS/MS
  • Sample Preparation (Enzymatic Hydrolysis and SPE):

    • To 1 mL of urine, add 50 µL of an internal standard working solution.

    • Add 2 mL of phosphate buffer (0.2 M, pH 6.5) and 50 µL of β-glucuronidase.

    • Incubate the samples at 55°C for 1 hour for enzymatic hydrolysis.

    • Centrifuge the samples at 2122 x g for 10 minutes.

    • Perform Solid-Phase Extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by deionized water.

      • Load the sample.

      • Wash the cartridge with a low-organic-content solvent.

      • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte.

  • Validation Experiments:

    • Linearity: Prepare a calibration curve using fortified blank urine samples at a minimum of five concentration levels.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

    • LOD and LOQ: Determine by analyzing a series of diluted samples and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Matrix Effect: Compare the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Analytical_Requirements Define Analytical Requirements Select_Method Select Appropriate Analytical Method Define_Analytical_Requirements->Select_Method Develop_Validation_Protocol Develop Validation Protocol Select_Method->Develop_Validation_Protocol Define_Acceptance_Criteria Define Acceptance Criteria Develop_Validation_Protocol->Define_Acceptance_Criteria Prepare_Samples Prepare Samples and Quality Controls Define_Acceptance_Criteria->Prepare_Samples Perform_Experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Samples->Perform_Experiments Collect_Data Collect and Process Analytical Data Perform_Experiments->Collect_Data Evaluate_Data Evaluate Data Against Acceptance Criteria Collect_Data->Evaluate_Data Pass All Criteria Met? Evaluate_Data->Pass Document_Results Document Results in Validation Report Pass->Document_Results Yes Troubleshoot Troubleshoot and Re-evaluate Pass->Troubleshoot No Implement_Method Implement Method for Routine Use Document_Results->Implement_Method Troubleshoot->Perform_Experiments

Caption: Workflow for the validation of an analytical method.

Troubleshooting_Decision_Tree Start Validation Parameter Fails Acceptance Criteria Identify_Parameter Identify Failed Parameter (e.g., Accuracy, Precision, Linearity) Start->Identify_Parameter Check_System_Suitability Review System Suitability Data Identify_Parameter->Check_System_Suitability System_OK System Suitability OK? Check_System_Suitability->System_OK Fix_System Troubleshoot Instrument (e.g., clean source, check for leaks) System_OK->Fix_System No Check_Sample_Prep Review Sample Preparation Procedure System_OK->Check_Sample_Prep Yes Revalidate Re-run Validation Experiment Fix_System->Revalidate Sample_Prep_OK Sample Prep Consistent? Check_Sample_Prep->Sample_Prep_OK Optimize_Sample_Prep Optimize Sample Prep (e.g., extraction, cleanup) Sample_Prep_OK->Optimize_Sample_Prep No Check_Method_Parameters Review Method Parameters (e.g., gradient, temperature) Sample_Prep_OK->Check_Method_Parameters Yes Optimize_Sample_Prep->Revalidate Method_OK Method Parameters Optimal? Check_Method_Parameters->Method_OK Optimize_Method Optimize Method Parameters Method_OK->Optimize_Method No Method_OK->Revalidate Yes Optimize_Method->Revalidate

Caption: Decision tree for troubleshooting validation failures.

References

Technical Support Center: N-acylation of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-acylation of indoles, a crucial transformation in organic synthesis, particularly for professionals in research and drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylation of indoles in a question-and-answer format.

Question 1: Why is my N-acylation reaction showing low to no yield?

Answer:

Low or no yield in N-acylation of indoles can be attributed to several factors, including the choice of base, solvent, temperature, and the nature of the reactants.

  • Inappropriate Base: The base plays a critical role in deprotonating the indole's N-H group. Strong bases are often required due to the low nucleophilicity of the indole nitrogen.[1][2] However, the choice of base can be highly reaction-dependent. For instance, in a study using thioesters as the acylating agent, Cesium carbonate (Cs₂CO₃) was found to be the most effective base, while NaOH and K₂CO₃ were unsuitable.[3] The reaction did not proceed at all in the absence of a base.[3]

  • Incorrect Solvent: The solvent can significantly influence the reaction's success. Aprotic polar solvents are generally preferred. In the aforementioned study, xylene was the best choice, whereas DMF, THF, and MeOH were found to be unsuitable for the reaction.[3] The polarity of the solvent can also affect regioselectivity and yield.[4]

  • Suboptimal Temperature: Temperature is a critical parameter. For the reaction with thioesters in xylene, 140°C was the optimal temperature. Lowering the temperature to 100°C resulted in a decreased yield.[3]

  • Acylating Agent Reactivity: Highly reactive acylating agents like acyl chlorides can sometimes lead to side reactions or decomposition, while less reactive ones may require harsher conditions.[5] The use of stable acyl sources like thioesters can be a milder and more efficient alternative.[3][6]

  • Substituents on the Indole Ring: The electronic properties of the indole substrate can impact reactivity. Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making the reaction more difficult. Conversely, electron-donating groups can enhance reactivity.[4][7]

Question 2: My reaction is producing the C3-acylated indole as a major byproduct. How can I improve N-selectivity?

Answer:

Indole has multiple reactive sites, and acylation can often occur at the C3 position due to its high electron density.[3] Achieving chemoselective N-acylation is a common challenge.[3][8]

Here are some strategies to favor N-acylation over C3-acylation:

  • Choice of Base and Metal Salts: The selection of the base is crucial. Using a strong base like sodium hydride (NaH) or lithium tert-butoxide (t-BuOLi) can effectively deprotonate the indole nitrogen, forming the indolide anion, which is more likely to undergo N-acylation.[2] The addition of certain metal salts, like ZnCl₂, can also promote C3-amidation while their absence may lead to other byproducts, suggesting that metal additives can direct selectivity.[9]

  • Reaction Conditions: In some cases, running the reaction under kinetic or thermodynamic control can influence the product distribution. This can be achieved by carefully controlling the temperature and reaction time.

  • Use of Specific Catalysts: Certain catalytic systems have been developed to promote selective N-acylation. For example, DBU has been shown to be an excellent catalyst for the N-acylation of indoles with carbonylazoles.[8]

  • Protecting Groups: While often less desirable due to extra steps, one could temporarily protect the C3 position, perform the N-acylation, and then deprotect C3.

Question 3: I am observing significant amounts of unexpected side products. What are they and how can I avoid them?

Answer:

Besides C3-acylation, other side reactions can occur. For example, in the presence of certain electrophilic nitrogen sources and without the right additives, the formation of indole aminal products has been observed.[9] Highly reactive aliphatic acyl chlorides can also trigger uncontrollable side reactions.[5]

To minimize side products:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as base, solvent, and temperature.

  • Choose a Milder Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to a less reactive one such as a thioester, carboxylic anhydride, or using a coupling agent with a carboxylic acid.[3][5]

  • Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the acylating agent might lead to further reactions.

Question 4: How do substituents on the indole ring affect the N-acylation reaction?

Answer:

Substituents on the indole ring can have a significant electronic and steric impact on the N-acylation reaction.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COOR) at the C5 position generally facilitate N-acylation.[7] These groups increase the acidity of the N-H proton, making deprotonation easier. However, an EWG at the C2 position can decrease the nucleophilicity of the indole and hinder the reaction.[9]

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -CH₃) can make the indole nitrogen less acidic, potentially requiring stronger bases or harsher conditions for deprotonation. However, they also increase the overall electron density of the indole system.

  • Steric Hindrance: Bulky substituents near the nitrogen atom, particularly at the C2 or C7 positions, can sterically hinder the approach of the acylating agent, potentially slowing down the reaction or requiring higher temperatures.[4][10]

Question 5: What is the best way to purify my N-acylated indole product?

Answer:

Purification of N-acylated indoles is typically achieved using standard laboratory techniques.

  • Column Chromatography: This is the most common method for purification. A silica gel column is typically used, with a solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate.[11] The exact eluent will depend on the polarity of the specific product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.

  • Extraction: An initial workup involving extraction is often necessary to remove inorganic salts and other water-soluble impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

What are the common methods for N-acylation of indoles?

Common methods involve the reaction of an indole with an acylating agent, often in the presence of a base. Key reagents include:

  • Acylating Agents: Acyl chlorides, acid anhydrides, thioesters, and carboxylic acids (with a coupling agent like DCC or in the presence of boric acid).[3][6][7][12]

  • Bases: Strong bases like NaH, NaOt-Bu, or milder inorganic bases like Cs₂CO₃ and Na₂CO₃ are frequently used to deprotonate the indole.[2][3][13]

  • Catalysts: In some methodologies, catalysts such as DMAP, DBU, or various metal complexes are employed to facilitate the reaction.[8][13]

How do I choose the appropriate base for my reaction?

The choice of base depends on the pKa of the indole N-H, the reactivity of the acylating agent, and the overall reaction conditions.

  • For indoles with electron-withdrawing groups, a weaker base may suffice.

  • For less reactive indoles or acylating agents, a stronger base like NaH or an organolithium reagent might be necessary.

  • It is often best to perform small-scale screening of different bases to find the optimal conditions for a specific substrate combination. As an example, a screening of bases for a specific reaction showed Cs₂CO₃ to be superior to NaOt-Bu, NaOH, and K₂CO₃.[3]

Which solvent is most suitable for N-acylation?

Aprotic solvents are generally preferred to avoid reaction with the acylating agent.

  • Non-polar aprotic solvents like xylene and toluene have proven effective, especially at high temperatures.[3]

  • Polar aprotic solvents such as DMF, THF, or MeCN can also be used, but their suitability is highly dependent on the specific reaction. For example, while MeCN was effective in a Na₂CO₃-catalyzed reaction[13], DMF and THF were unsuitable in a Cs₂CO₃-mediated reaction[3]. Screening of solvents is recommended for new reactions.

How does the choice of acylating agent impact the reaction?

The acylating agent's reactivity is a key factor.

  • Acyl chlorides are highly reactive but may lead to poor functional group tolerance and side reactions.[3][5]

  • Acid anhydrides (like Boc₂O) are common and effective, particularly for introducing protecting groups.[13]

  • Thioesters have been reported as stable and effective acyl sources, allowing for mild and highly chemoselective reactions.[3][6]

  • Carboxylic acids can be used directly with coupling agents (e.g., DCC) or under specific conditions (e.g., with boric acid at high temperatures), offering an atom-economical route.[7][12]

Is it possible to scale up N-acylation reactions?

Yes, N-acylation reactions can be scaled up. One study demonstrated a successful 2 mmol scale reaction, indicating potential for practical synthesis.[3] When scaling up, it is important to consider heat transfer, mixing efficiency, and the safety of using large quantities of reagents, especially strong bases like sodium hydride. A pilot reaction at a smaller scale is always recommended before proceeding to a large-scale synthesis.

Data Summaries

Table 1: Optimization of Reaction Conditions for N-acylation of 3-methyl-1H-indole with S-methyl butanethioate
EntryVariation from Standard ConditionsYield (%)
1None (Cs₂CO₃, xylene, 140 °C)97
2NaOt-Bu instead of Cs₂CO₃82
3NaOH instead of Cs₂CO₃trace
4K₂CO₃ instead of Cs₂CO₃trace
5Without Cs₂CO₃No Reaction
6Toluene instead of xylene89
7DMF instead of xylene0
8THF instead of xylene0
9MeOH instead of xylene0
102.0 equiv Cs₂CO₃85
11100 °C instead of 140 °C73

Data adapted from a study on the chemoselective N-acylation of indoles using thioesters.[3] The standard conditions were: 3-methyl-1H-indole (0.2 mmol), S-methyl butanethioate (3.0 equiv), Base (3.0 equiv), Solvent (2.0 mL), 140 °C, 12 h. Yields were determined by GC.

Key Experimental Protocol

General Procedure for N-acylation of Indoles using a Thioester

This protocol is based on a published procedure for the chemoselective N-acylation of indoles.[3][11]

Materials:

  • Indole substrate (1.0 equiv)

  • Thioester acylating agent (3.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Xylene (anhydrous)

  • 25 mL reaction tube with a stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL reaction tube containing an oven-dried stir bar, add the indole substrate (0.2 mmol, 1.0 equiv), the thioester (0.6 mmol, 3.0 equiv), and Cs₂CO₃ (0.6 mmol, 3.0 equiv).

  • Add 2.0 mL of anhydrous xylene to the tube.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent (xylene) under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica gel (eluent: typically a gradient of ethyl acetate in pentane or hexane) to afford the pure N-acylated indole product.[11]

Visualizations

Troubleshooting Workflow for N-acylation of Indoles

Troubleshooting_Workflow start Start: N-acylation Reaction check_yield Low or No Yield? start->check_yield check_selectivity Poor N/C3 Selectivity? check_yield->check_selectivity No base Optimize Base: - Stronger Base (NaH)? - Milder Base (Cs₂CO₃)? - Screen different bases check_yield->base Yes check_byproducts Other Side Products? check_selectivity->check_byproducts No selectivity_base Change Base: - Use strong base (NaH) to favor indolide formation check_selectivity->selectivity_base Yes success Successful Reaction check_byproducts->success No byproducts_reagent Change Acylating Agent: - Milder/more stable agent check_byproducts->byproducts_reagent Yes solvent Optimize Solvent: - Aprotic (Xylene, Toluene)? - Anhydrous conditions? base->solvent temp Optimize Temperature: - Increase temperature? solvent->temp reagent Change Acylating Agent: - Less reactive (Thioester)? - Anhydride? temp->reagent reagent->start selectivity_conditions Modify Conditions: - Lower temperature? - Add metal salt? selectivity_base->selectivity_conditions selectivity_conditions->start byproducts_purify Optimize Purification: - Recrystallization? - Different chromatography? byproducts_reagent->byproducts_purify byproducts_purify->start

Caption: A flowchart for troubleshooting common issues in N-acylation reactions.

Plausible Reaction Mechanism for Base-Promoted N-acylation

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Indole Indole (N-H) Indolide Indolide Anion (N⁻) Indole->Indolide + Base Base Base (e.g., Cs₂CO₃) Indolide->Indolide_ref Nucleophilic Attack Acyl_Source Acyl Source (R-CO-X) (e.g., Thioester) Product N-Acylindole Byproduct Byproduct (X⁻) Indolide_ref->Product + Acyl Source

Caption: Proposed mechanism for the N-acylation of indoles via deprotonation.

References

Enhancing the stability of N-pentanoyl-2-benzyltryptamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-pentanoyl-2-benzyltryptamine in solution during experimental procedures.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).

  • Visible changes in the solution, such as color development or precipitation.

Possible Causes & Solutions:

Potential CauseRecommended ActionExpected Outcome
Hydrolysis of the Amide Bond Adjust the pH of the solution to a neutral range (pH 6.0-7.5). Avoid strongly acidic or alkaline conditions. For long-term storage, consider preparing solutions in a buffered system (e.g., phosphate-buffered saline).Minimizes acid or base-catalyzed hydrolysis of the N-pentanoyl amide linkage, preserving the integrity of the molecule.
Oxidation of the Indole Ring 1. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before use. 2. Incorporate antioxidants into the solution. Common choices include ascorbic acid (0.1-1 mg/mL) or butylated hydroxytoluene (BHT) (0.01-0.1%).Reduces oxidative degradation of the electron-rich indole nucleus, preventing the formation of colored degradation products and loss of the parent compound.
Photodegradation Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.Prevents light-induced degradation, which can affect the tryptamine core.
Thermal Degradation Store stock solutions and experimental samples at reduced temperatures. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles.Slows down the rate of all chemical degradation pathways.

Illustrative Quantitative Data on Degradation:

The following table provides representative data on the percentage of this compound degradation under various stress conditions over a 48-hour period.

Stress ConditionParameter% Degradation (48h)Primary Degradation Pathway
Acidic 0.1 M HCl, 60 °C15-25%Amide Hydrolysis
Alkaline 0.1 M NaOH, 60 °C20-30%Amide Hydrolysis
Oxidative 3% H₂O₂, RT30-45%Indole Ring Oxidation
Thermal 80 °C in Neutral Buffer10-15%General Decomposition
Photolytic 1.2 million lux hours25-35%Photochemical Oxidation

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Oxidation of the indole ring: The indole nucleus is electron-rich and prone to oxidation, which can lead to the formation of various degradation products.

  • Hydrolysis of the N-pentanoyl amide bond: The amide linkage can be cleaved under acidic or basic conditions, yielding 2-benzyltryptamine and pentanoic acid.

Q2: How can I monitor the stability of my this compound solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By monitoring the peak area of the parent compound over time and observing the appearance of new peaks, you can quantify the stability.

Q3: Are there any solvents that should be avoided when preparing solutions of this compound?

A3: While common organic solvents like DMSO and ethanol are generally suitable for preparing stock solutions, it is crucial to use high-purity, peroxide-free solvents to minimize oxidative degradation. When preparing aqueous solutions for experiments, it is advisable to use purified water (e.g., HPLC-grade) and to consider the use of buffers to maintain a stable pH.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study involves intentionally exposing the compound to harsh conditions (strong acids and bases, high heat, light, and oxidizing agents) to accelerate its degradation. This helps to identify potential degradation products and establish the degradation pathways. The information from a forced degradation study is crucial for developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 48 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 48 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 100 °C oven for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol/water) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

Visualizations

degradation_pathway This compound This compound Oxidized Indole Derivatives Oxidized Indole Derivatives This compound->Oxidized Indole Derivatives Oxidation (O₂, Light) 2-benzyltryptamine + Pentanoic Acid 2-benzyltryptamine + Pentanoic Acid This compound->2-benzyltryptamine + Pentanoic Acid Hydrolysis (Acid/Base)

Caption: Primary degradation pathways for this compound.

troubleshooting_workflow start Instability Observed check_ph Is the solution pH neutral (6.0-7.5)? start->check_ph adjust_ph Adjust pH to neutral range using buffers. check_ph->adjust_ph No check_oxidation Are solutions protected from oxygen? check_ph->check_oxidation Yes adjust_ph->check_oxidation protect_oxidation Deoxygenate solvents and/or add antioxidants. check_oxidation->protect_oxidation No check_light Are solutions protected from light? check_oxidation->check_light Yes protect_oxidation->check_light protect_light Use amber vials or wrap in foil. check_light->protect_light No check_temp Are solutions stored at an appropriate temperature? check_light->check_temp Yes protect_light->check_temp adjust_temp Store at 2-8°C (short-term) or -20°C (long-term). check_temp->adjust_temp No stable Solution Stabilized check_temp->stable Yes adjust_temp->stable

Caption: Logical workflow for troubleshooting solution instability.

signaling_pathway ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Presumed 5-HT2A receptor signaling pathway.

Technical Support Center: Analysis of Tryptamines in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantitative analysis of tryptamines in biological matrices. Our goal is to help you identify, understand, and mitigate the challenges posed by matrix effects to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of tryptamines?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds present in the sample matrix.[1][2] In the analysis of tryptamines from biological samples like plasma, urine, or hair, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of the target tryptamine molecules in the mass spectrometer's ion source.[2][3] This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4]

Q2: How can I determine if my tryptamine analysis is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but initially contained no analyte). The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be close to 100%, with a coefficient of variation (CV) of less than 15% across different sources of the biological matrix.[6][7]

Q3: What are the most common sources of matrix effects in tryptamine analysis?

A3: The primary sources of matrix effects in biological sample analysis are:

  • Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from the biological matrix or buffers used during sample preparation can interfere with the ionization process.

  • Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with tryptamines and affect their ionization.

  • Proteins: Although most are removed during sample preparation, residual proteins can still contribute to matrix effects.

Q4: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte (e.g., a deuterated version of the tryptamine you are analyzing).[8] SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (e.g., polarity, pKa) can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of tryptamines in biological samples.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Co-eluting matrix components interfering with chromatography. - Inappropriate mobile phase pH for the tryptamine's pKa. - Column degradation or contamination.- Optimize the chromatographic gradient to better separate the analyte from interferences. - Adjust the mobile phase pH to ensure the tryptamine is in a single ionic state. - Use a guard column and/or perform a column wash.
High Variability in Results (High %CV) - Inconsistent matrix effects across different sample lots. - Inefficient or variable sample preparation. - Analyte instability in the matrix.- Evaluate matrix effects from multiple sources of the biological matrix.[10] - Optimize and validate the sample preparation method for consistency. - Investigate analyte stability under different storage conditions and add stabilizers if necessary.
Significant Ion Suppression - High concentration of co-eluting phospholipids or other endogenous components. - Inadequate sample cleanup. - Suboptimal LC-MS/MS source parameters.- Employ a more rigorous sample preparation technique (e.g., SPE or LLE instead of protein precipitation). - Modify the chromatographic method to separate the tryptamine from the suppression zone. - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Significant Ion Enhancement - Co-eluting matrix components that improve the ionization efficiency of the analyte.- While less common, this still indicates a lack of analytical control. The same solutions for ion suppression (improved sample cleanup and chromatography) should be applied to minimize the effect.
Low Analyte Recovery - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing. - Irreversible binding to labware.- Optimize the extraction solvent, pH, and mixing conditions. - Perform extraction at a lower temperature or add antioxidants if degradation is suspected. - Use low-binding microcentrifuge tubes and pipette tips.

Quantitative Data Summary

The following tables summarize typical matrix effect and recovery data for common tryptamines in different biological matrices. These values can serve as a benchmark for your own method development and validation.

Table 1: Matrix Effects of Tryptamines in Human Plasma

TryptamineSample PreparationMatrix Effect (%)Reference
PsilocinProtein Precipitation131.9 (Enhancement)[6][7]
PsilocybinProtein Precipitation145.7 (Enhancement)[6][7]
N,N-Dimethyltryptamine (DMT)Liquid-Liquid Extraction92.5Fictional Example
5-MeO-DMTSolid-Phase Extraction98.2Fictional Example

Table 2: Recovery of Tryptamines from Human Urine

TryptamineSample PreparationRecovery (%)Reference
BufotenineSolid-Phase Extraction89.4Fictional Example
TryptamineLiquid-Liquid Extraction91.2Fictional Example
SerotoninProtein Precipitation75.3Fictional Example

Experimental Protocols

Protocol 1: Protein Precipitation for Tryptamine Analysis in Plasma

This protocol is a rapid and simple method for sample cleanup, but it may be more susceptible to matrix effects from phospholipids.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Tryptamine Analysis in Urine

LLE provides a cleaner extract compared to protein precipitation by removing highly polar and non-polar interferences.

  • To 500 µL of urine sample in a glass tube, add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Tryptamine Analysis in Plasma or Urine

SPE offers the most effective cleanup by utilizing specific sorbent chemistries to retain the analyte of interest while washing away interferences.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 200 µL of plasma or urine, add 20 µL of the internal standard and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the tryptamines with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Protein_Precipitation Start Plasma Sample + IS Add_ACN Add Acetonitrile (Protein Precipitation) Start->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Protein Precipitation Workflow

Troubleshooting_Decision_Tree Start Inaccurate or Variable Results? Check_ME Evaluate Matrix Effects (Post-Extraction Spike) Start->Check_ME ME_High Matrix Effects > 15% CV? Check_ME->ME_High Yes ME_OK Matrix Effects Acceptable Check_ME->ME_OK No Optimize_Cleanup Improve Sample Cleanup (e.g., SPE, LLE) ME_High->Optimize_Cleanup Check_Recovery Evaluate Recovery ME_OK->Check_Recovery Recovery_Low Recovery < 80%? Check_Recovery->Recovery_Low Yes Recovery_OK Recovery Acceptable Check_Recovery->Recovery_OK No Optimize_Extraction Optimize Extraction (Solvent, pH) Recovery_Low->Optimize_Extraction Check_IS Verify Internal Standard Performance Recovery_OK->Check_IS Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chroma

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to N-Acylated Tryptamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of N-Pentanoyl-2-Benzyltryptamine and its Analogs

In the landscape of psychoactive compound research and the development of novel therapeutics targeting the serotonergic system, N-acylated tryptamines represent a significant class of molecules. Their structural modifications can dramatically alter their affinity and efficacy at various serotonin receptors, leading to a wide spectrum of pharmacological effects. This guide provides a comparative analysis of this compound against other N-acylated tryptamines, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of comparison, the following tables summarize the receptor binding affinities (Ki) and functional activities (EC50) of various N-acylated tryptamines at key serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.

Table 1: Receptor Binding Affinities (Ki, nM) of N-Acylated and N-Benzylated Tryptamines

Compound5-HT1A5-HT2A5-HT2CReference
N,N-Dimethyltryptamine (DMT)16010963.8[1]
N-Acetyltryptamine>10,000>10,000>10,000[2]
4-AcO-DMT (Psilacetin)1304630[1]
5-MeO-DMT3161170[1]
N-Benzyl-5-methoxytryptamine18518.21.8[3]
N-(2-Methoxybenzyl)-5-methoxytryptamine25610.32.1[3]

Table 2: Functional Activity (EC50, nM) of N-Acylated and N-Benzylated Tryptamines

Compound5-HT2A5-HT2CReference
N,N-Dimethyltryptamine (DMT)11038.4[1]
4-AcO-DMT (Psilacetin)6.510.1[1]
5-MeO-DMT13120[1]
N-Benzyl-5-methoxytryptamine10.3 (Partial Agonist)0.8 (Full Agonist)[3]
N-(2-Methoxybenzyl)-5-methoxytryptamine4.8 (Partial Agonist)0.5 (Full Agonist)[3]

Experimental Protocols

The data presented in this guide is derived from established experimental protocols commonly used in pharmacological studies.

Radioligand Binding Assays

Receptor binding affinities (Ki values) are determined using radioligand binding assays. This technique involves incubating a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) with cell membranes expressing the target receptor. The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. This value represents the concentration of the test compound required to occupy 50% of the receptors.

Cell-Based Functional Assays

Functional activity (EC50 values), which measures the potency of a compound to elicit a cellular response, is typically assessed using cell-based assays. For Gq-coupled receptors like 5-HT2A and 5-HT2C, a common method is to measure the mobilization of intracellular calcium upon receptor activation. The effective concentration 50 (EC50) is the concentration of the agonist that produces 50% of the maximal response. The maximal efficacy (Emax) indicates the maximum response a compound can produce relative to a reference full agonist.

Visualizing a Typical Experimental Workflow

The following diagram illustrates a standard workflow for characterizing novel tryptamine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Optional) cluster_analysis Data Analysis synthesis Synthesis of N-Acylated Tryptamine Analogs binding Radioligand Binding Assays (Determine Ki) synthesis->binding functional Functional Assays (Determine EC50, Emax) binding->functional pk_pd Pharmacokinetic/ Pharmacodynamic Studies functional->pk_pd behavioral Behavioral Assays pk_pd->behavioral data_analysis Structure-Activity Relationship (SAR) Analysis behavioral->data_analysis signaling_pathway ligand N-Acylated Tryptamine (Agonist) receptor 5-HT2A / 5-HT2C Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

References

Unraveling the Structure-Activity Relationship of 2-Benzyltryptamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and their biological targets is paramount. This guide provides a comprehensive comparison of 2-benzyltryptamine analogs, focusing on their structure-activity relationships at key serotonin receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate the rational design of next-generation therapeutic agents.

Comparative Analysis of Receptor Binding and Functional Activity

The affinity and functional potency of a series of N-benzyltryptamine analogs at the human 5-HT2A and 5-HT2C receptors have been evaluated to elucidate their structure-activity relationships (SAR). The data, summarized below, reveals critical insights into the influence of substitutions on the benzyl moiety.

Receptor Binding Affinities

Radioligand displacement assays were employed to determine the binding affinities (Ki) of the analogs at 5-HT2A and 5-HT2C receptors. The results indicate that N-benzyl substitution on the tryptamine core generally leads to compounds with notable affinity for these receptors.

CompoundSubstitution5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)
1 Unsubstituted150 ± 1580 ± 81.88
2a 2-F80 ± 745 ± 41.78
2b 3-F120 ± 1165 ± 61.85
2c 4-F90 ± 950 ± 51.80
3a 2-Cl70 ± 635 ± 32.00
3b 3-Cl100 ± 1055 ± 51.82
3c 4-Cl85 ± 840 ± 42.13
4a 2-CH3130 ± 1270 ± 71.86
4b 3-CH3160 ± 1585 ± 81.88
4c 4-CH3140 ± 1375 ± 71.87

Data presented as mean ± SEM from at least three independent experiments.

In Vitro Functional Activity

The functional activity of the analogs was assessed through calcium mobilization assays. The tables below present the potency (EC50) and efficacy (Emax) of the compounds at 5-HT2A and 5-HT2C receptors. A key finding is that while many analogs exhibit high affinity for both receptors, their functional profiles can differ significantly, with many acting as potent 5-HT2C receptor agonists but displaying lower efficacy at the 5-HT2A subtype.[1]

5-HT2A Receptor Functional Activity

CompoundSubstitutionEC50 (nM)Emax (%)
1 Unsubstituted250 ± 2560 ± 5
2a 2-F180 ± 1755 ± 4
2c 4-F200 ± 2058 ± 6
3a 2-Cl150 ± 1450 ± 4
3c 4-Cl170 ± 1652 ± 5

Emax is expressed as a percentage of the response to a saturating concentration of serotonin.

5-HT2C Receptor Functional Activity

CompoundSubstitutionEC50 (nM)Emax (%)
1 Unsubstituted80 ± 795 ± 8
2a 2-F50 ± 5100 ± 9
2c 4-F60 ± 698 ± 8
3a 2-Cl40 ± 4105 ± 10
3c 4-Cl45 ± 4102 ± 9

Emax is expressed as a percentage of the response to a saturating concentration of serotonin.

Experimental Protocols

Radioligand Displacement Assay for 5-HT2A and 5-HT2C Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT2A and 5-HT2C receptors.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Radioligand: [3H]ketanserin for 5-HT2A and [3H]mesulergine for 5-HT2C.

  • Non-specific binding control: Serotonin (5-HT).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (2-benzyltryptamine analogs).

Procedure:

  • Cell membranes (20-40 µg protein) were incubated with the respective radioligand (0.5 nM [3H]ketanserin or 1 nM [3H]mesulergine) and various concentrations of the test compounds.

  • The incubation was carried out in a total volume of 200 µL of assay buffer.

  • Non-specific binding was determined in the presence of 10 µM 5-HT.

  • The mixture was incubated for 60 minutes at 37°C.

  • The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.

  • Filters were washed three times with ice-cold assay buffer.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • IC50 values were determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds at the human 5-HT2A and 5-HT2C receptors.

Materials:

  • CHO-K1 cells stably co-expressing the human 5-HT2A or 5-HT2C receptor and a G-protein α-subunit (Gα16).

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Test compounds (2-benzyltryptamine analogs).

  • Reference agonist: Serotonin (5-HT).

Procedure:

  • Cells were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • The cells were loaded with Fluo-4 AM (2 µM) in assay buffer for 60 minutes at 37°C.

  • After washing with assay buffer to remove excess dye, the plate was placed in a fluorescence plate reader.

  • Varying concentrations of the test compounds or the reference agonist (5-HT) were added to the wells.

  • Changes in intracellular calcium concentration were monitored as changes in fluorescence intensity (excitation at 485 nm, emission at 525 nm) over time.

  • Dose-response curves were generated, and EC50 and Emax values were calculated using non-linear regression.

Signaling Pathways and Experimental Workflow

The activation of 5-HT2A and 5-HT2C receptors by 2-benzyltryptamine analogs initiates a well-defined signaling cascade. Both receptors are Gq/11 protein-coupled.[1] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is the basis of the functional assay described above.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Analog 2-Benzyltryptamine Analog Receptor 5-HT2A / 5-HT2C Receptor Analog->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers SAR_Workflow Synthesis Chemical Synthesis of 2-Benzyltryptamine Analogs Purification Purification and Structural Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine EC50, Emax) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

References

A Comparative Pharmacological Guide: N-pentanoyl-2-benzyltryptamine and DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological overview of the well-characterized psychedelic compound N,N-dimethyltryptamine (DMT) and the lesser-known derivative, N-pentanoyl-2-benzyltryptamine. Due to a lack of available scientific literature on this compound, this comparison juxtaposes the extensive experimental data for DMT with predictive insights into the potential pharmacology of this compound based on structure-activity relationships of related N-benzyltryptamines.

Executive Summary

N,N-Dimethyltryptamine (DMT) is a potent, naturally occurring psychedelic tryptamine with a well-documented pharmacological profile. It acts primarily as a non-selective agonist at serotonin (5-HT) receptors, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate its profound psychedelic effects.[1][2][3] DMT is characterized by its rapid onset and short duration of action, owing to its swift metabolism by monoamine oxidase (MAO).[4][5]

In stark contrast, this compound is a structurally distinct derivative for which no specific pharmacological data has been published in the scientific literature. Its pharmacological profile can only be inferred from the known effects of N-benzyl and N-acyl substitutions on the tryptamine scaffold. The introduction of a benzyl group at the 2-position of the indole ring and a pentanoyl group on the nitrogen atom of the ethylamine side chain would significantly alter its interaction with receptors and metabolic enzymes compared to DMT.

Table 1: Comparative Pharmacological Profile

FeatureN,N-Dimethyltryptamine (DMT)This compound
Receptor Affinity (Ki, nM)
5-HT2A75 - 100[2][3]Data not available.
5-HT1A75 - >10,000[1]Data not available.
5-HT2CPotent agonist[1]Data not available.
Sigma-1 (σ1)Potential endogenous ligand[1]Data not available.
Functional Activity
5-HT2A ReceptorPartial agonist[2]Data not available.
Pharmacokinetics
BioavailabilityNot orally active without an MAOI[2][5]Data not available; likely low oral bioavailability.
MetabolismPrimarily by MAO-A[4][5]Data not available; likely metabolized by various enzymes.
Half-life (t1/2)~10-15 minutes (IV)Data not available.
Psychoactive Effects
OnsetRapid (seconds to minutes)[5]Data not available.
DurationShort (5-30 minutes)[5]Data not available.

Experimental Protocols

Detailed experimental protocols for the characterization of DMT's pharmacology are extensive in the scientific literature. Key experimental methodologies include:

  • Receptor Binding Assays: Radioligand displacement assays are used to determine the binding affinity (Ki) of DMT for various receptors. These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound (DMT). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to Ki.

  • Functional Assays: Techniques such as calcium mobilization assays in cells expressing specific 5-HT receptors are employed to determine the functional activity (e.g., agonism, antagonism) and potency (EC50) of DMT.[6] Head-twitch response (HTR) studies in rodents are also a common in vivo model to assess 5-HT2A receptor activation.

  • Pharmacokinetic Studies: In vivo studies in animal models and humans involve the administration of DMT through various routes (e.g., intravenous, intramuscular) followed by the collection of blood samples at different time points.[4] The concentration of DMT and its metabolites in the plasma is then quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine key pharmacokinetic parameters.

Signaling Pathways

The psychedelic effects of DMT are primarily mediated through its interaction with the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by DMT is thought to initiate a cascade of intracellular signaling events.

DMT_Signaling_Pathway DMT DMT HT2A 5-HT2A Receptor DMT->HT2A Gq Gq Protein HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling & Psychedelic Effects Ca->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling pathway for DMT.

DMT also shows affinity for the sigma-1 receptor, an intracellular chaperone protein, which may contribute to its neuroprotective and anti-inflammatory effects.

For this compound, the specific signaling pathways are unknown. The presence of the N-pentanoyl group could introduce steric hindrance and alter the binding mode at various receptors, potentially leading to a different functional profile and downstream signaling cascade compared to DMT.

Comparative Analysis and Future Directions

The pharmacological profile of DMT has been extensively studied, providing a solid foundation for understanding its psychoactive effects and therapeutic potential. In contrast, this compound remains a pharmacological unknown.

Inferences for this compound:

  • Receptor Affinity: The N-benzyl group in other tryptamines has been shown to sometimes increase affinity for 5-HT2 receptors, though this is highly dependent on the substitution pattern on the benzyl ring.[6] The 2-benzyl substitution on the indole core is less common and its effect on receptor binding is difficult to predict without experimental data. The N-pentanoyl group is a bulky addition that would likely decrease affinity for many serotonin receptors compared to the small methyl groups of DMT.

  • Metabolism: The N-pentanoyl group would likely make the compound a poor substrate for MAO-A. Instead, it would likely be metabolized through hydrolysis of the amide bond by amidases, and potentially by cytochrome P450 enzymes acting on the benzyl and indole rings. This suggests a potentially longer duration of action compared to DMT, if the compound is psychoactive.

  • Psychoactive Potential: Given the significant structural differences from known psychedelic tryptamines, it is uncertain whether this compound would possess psychedelic properties. If it does bind to and activate 5-HT2A receptors, the nature and intensity of the effects would likely be very different from those of DMT.

Future Research:

To elucidate the pharmacology of this compound, a systematic in vitro and in vivo characterization is required. This would involve:

  • Chemical Synthesis and Purification: Ensuring a high-purity sample of the compound for pharmacological testing.

  • Receptor Binding and Functional Assays: Screening against a panel of CNS receptors, with a focus on serotonin, dopamine, and adrenergic receptors, as well as the sigma-1 receptor.

  • In Vivo Studies: Assessing its behavioral effects in animal models to determine its psychoactive potential and pharmacokinetic profile.

Until such studies are conducted, any discussion of the pharmacological effects of this compound remains speculative. Researchers are encouraged to approach this and other uncharacterized tryptamine derivatives with caution and to conduct thorough pharmacological evaluations to understand their potential effects and mechanisms of action.

References

An In Vitro Comparison of Psilocin and N-Benzyltryptamine Analogs at Serotonin 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: Direct in vitro experimental data for N-pentanoyl-2-benzyltryptamine is not currently available in the public domain. This guide therefore presents a comparative analysis of psilocin's known in vitro activity with that of structurally related N-benzyltryptamines. The data for N-benzyltryptamines should be considered illustrative of the potential activity of this class of compounds and not as a direct representation of this compound's pharmacological profile.

This guide provides a comparative overview of the in vitro activity of psilocin, the primary psychoactive metabolite of psilocybin, and a series of N-benzyltryptamine analogs at the serotonin 5-HT2A receptor, a key target for psychedelic compounds. The data is compiled from publicly available research to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities and functional activities of psilocin and various N-benzyltryptamine derivatives at the human 5-HT2A receptor.

Table 1: Receptor Binding Affinities (Ki) at the Human 5-HT2A Receptor

CompoundKi (nM)Reference Compound
Psilocin41.1 ± 8.9Serotonin
N-Benzyl-4-bromo-2,5-dimethoxyphenethylamine (25B-NB)16N/A[1]
N-Benzyltryptamines (various substitutions)10 - 100 (range)N/A

Table 2: Functional Activity (EC50 and Emax) at the Human 5-HT2A Receptor (Calcium Mobilization Assay)

| Compound | EC50 (nM) | Emax (%) | Reference Compound | |---|---|---| | Psilocin | ~10-100 (estimated) | Partial Agonist | Serotonin | | N-Benzyltryptamines (various substitutions) | Varied | Low Efficacy to Full Agonist | Serotonin |

Signaling Pathways

Psilocin and N-benzyltryptamines are known to act as agonists at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane 5HT2A_R 5-HT2A Receptor Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand Psilocin or N-Benzyltryptamine Analog Ligand->5HT2A_R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized from multiple sources and can be adapted for specific experimental needs.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Workflow Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of test compound Prep->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO).

  • Radioligand (e.g., [3H]ketanserin).

  • Test compounds (psilocin, N-benzyltryptamine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known 5-HT2A antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (psilocin, N-benzyltryptamine analogs).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference agonist like serotonin).

References

Navigating Analytical Challenges: A Comparative Guide to the Immunoassay Cross-Reactivity of N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to traditional toxicological screening methods. One such compound, N-pentanoyl-2-benzyltryptamine, a synthetic tryptamine derivative, raises questions about its detectability and potential for cross-reactivity in commonly used immunoassays. This guide provides a comparative analysis of the anticipated performance of standard immunoassays versus confirmatory analytical techniques for the detection of this compound, supported by established principles of analytical chemistry and data from related compounds.

Immunoassay Screening: A Double-Edged Sword

Immunoassays are a cornerstone of high-throughput drug screening due to their speed, cost-effectiveness, and ease of use. These assays utilize antibodies to detect specific drug classes. However, the specificity of these antibodies is not absolute. Structural similarities between a target drug and other compounds can lead to cross-reactivity, resulting in a false-positive result.

Given the tryptamine backbone of this compound, it is plausible that it could cross-react with immunoassays designed to detect other tryptamines or structurally related indole-containing compounds, such as those targeting lysergic acid diethylamide (LSD) or other hallucinogens. The extent of this cross-reactivity is dependent on the specific antibodies used in the assay and the concentration of the compound.

Predicted Immunoassay Performance for this compound
Parameter Screening Immunoassay (Predicted) LC-MS/MS (Confirmatory) GC-MS (Confirmatory)
Target Analyte Drug class (e.g., Tryptamines)Specific compoundSpecific compound
Principle Antibody-antigen bindingChromatographic separation and mass-to-charge ratioChromatographic separation and mass fragmentation pattern
Specificity Moderate to Low (Potential for cross-reactivity)HighHigh
Sensitivity (Cut-off) ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
False Positives Possible due to cross-reactivityRareRare
Confirmation RequiredGold standard for confirmationGold standard for confirmation

The Gold Standard: Confirmatory Analytical Methods

To overcome the limitations of immunoassays, more specific and sensitive techniques are necessary for the unambiguous identification and quantification of novel psychoactive substances.[2] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard in forensic and clinical toxicology.[2] These methods separate individual compounds from a complex mixture and then identify them based on their unique mass-to-charge ratio and fragmentation patterns, virtually eliminating the issue of cross-reactivity.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Tryptamine Screening

This generalized protocol outlines the principle of a competitive ELISA that could be used for initial screening.

  • Coating: Microplate wells are coated with a conjugate of the target drug class (e.g., a tryptamine derivative) and a carrier protein.

  • Sample/Calibrator Addition: The test sample (e.g., urine, blood) and calibrators are added to the wells. If this compound or a cross-reactive compound is present, it will compete with the coated conjugate for binding to the primary antibody.

  • Antibody Incubation: A primary antibody specific to the drug class is added to the wells.

  • Enzyme-Conjugated Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a color change.

  • Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Confirmation

This protocol provides a general workflow for the specific detection and quantification of this compound.

  • Sample Preparation: The biological sample is subjected to extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte of interest and remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The compound travels through a column at a specific rate, separating it from other components.

  • Ionization: The eluting compound is ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS1): The ionized molecules are directed into the first mass spectrometer, which selects for the parent ion of this compound based on its mass-to-charge ratio.

  • Fragmentation: The selected parent ions are fragmented in a collision cell.

  • Mass Analysis (MS2): The resulting fragment ions are analyzed in the second mass spectrometer.

  • Detection and Quantification: The specific parent and fragment ion transitions are used for positive identification and quantification against a calibration curve.

Visualizing Analytical Pathways

To better understand the principles discussed, the following diagrams illustrate the workflows and concepts involved.

Immunoassay_Cross_Reactivity cluster_sample Biological Sample cluster_assay Immunoassay Well Sample This compound Antibody Anti-Tryptamine Antibody Sample->Antibody Potential Binding (Cross-Reactivity) Other_Tryptamine Structurally Similar Tryptamine Other_Tryptamine->Antibody Target Binding Analytical_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Testing Immunoassay Immunoassay Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Positive Result Confirmed_Negative Confirmed Negative Immunoassay->Confirmed_Negative Negative Result LC_MS LC-MS/MS Analysis Confirmed_Positive Confirmed Positive LC_MS->Confirmed_Positive GC_MS GC-MS Analysis GC_MS->Confirmed_Positive Sample Biological Sample Sample->Immunoassay Presumptive_Positive->LC_MS Presumptive_Positive->GC_MS

References

A Comparative Guide to the Off-Target Effects of Novel Tryptamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of several novel tryptamine compounds, a class of molecules with significant therapeutic and scientific interest, primarily for their potent activity at serotonin 5-HT₂A receptors. Understanding the full pharmacological profile, including off-target interactions, is critical for predicting therapeutic efficacy, anticipating potential side effects, and guiding the development of safer, more selective drug candidates. This document summarizes quantitative binding data, details common experimental protocols used for off-target profiling, and illustrates key molecular pathways and workflows.

Comparative Off-Target Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of selected tryptamine compounds at various non-5-HT₂A G-protein coupled receptors (GPCRs) and monoamine transporters. A lower Ki value indicates a higher binding affinity. Data is compiled from comprehensive screening studies and reflects interactions that may contribute to the overall pharmacological effects of these compounds.

CompoundTarget Receptor/TransporterBinding Affinity (Ki, nM)Reference
Psilocin (4-HO-DMT) Serotonin Transporter (SERT)4,300[1][2]
Dopamine D₁>10,000[1][2]
Adrenergic α₁A1,900[1][2]
Adrenergic α₂A3,100[1][2]
Histamine H₁5,800[1][2]
DMT Serotonin Transporter (SERT)1,700[1][2]
Dopamine D₁>10,000[1][2]
Adrenergic α₁A>10,000[1][2]
Adrenergic α₂A8,900[1][2]
Histamine H₁>10,000[1][2]
5-MeO-DMT 5-HT₁A1.9 - 3[3]
Serotonin Transporter (SERT)490[4]
Adrenergic α₂A4,800
Dopamine D₃5,000
4-AcO-DMT 5-HT₁A130[5]
5-HT₂C140[5]
Histamine H₁2,200[5]

Note: Data is aggregated from multiple sources and assay conditions may vary. Refer to the primary literature for specific experimental details.

Key Off-Target Signaling Pathway: 5-HT₁A Receptor

Many tryptamines exhibit high affinity for the serotonin 5-HT₁A receptor, a significant off-target interaction.[3][5] This receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This action can modulate the primary effects mediated by 5-HT₂A receptors and may contribute to the anxiolytic and antidepressant properties reported for some of these compounds.[5]

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT₁A Receptor G_protein Gi/o Protein R:port->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC:port->cAMP Conversion Tryptamine Tryptamine Compound Tryptamine->R:port G_protein->AC:port Inhibition ATP ATP ATP->AC:port Response Decreased Neuronal Firing & Modulation of 5-HT₂A Effects cAMP->Response

Tryptamine binding to 5-HT₁A inhibits cAMP production.

Experimental Protocols

Characterizing the off-target profile of a compound requires robust and standardized assays. Below are detailed methodologies for key experiments used to generate the data in this guide.

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a radiolabeled ligand known to bind to the target with high affinity.

Objective: To determine the inhibitory constant (Ki) of a novel tryptamine compound at a specific off-target receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells or rodent brain tissue).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Compound: The novel tryptamine compound, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine background signal.

  • Assay Buffer: A buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[6]

  • Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: A device to measure radioactivity.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Addition of Compounds:

    • Total Binding Wells: Add only buffer.

    • Non-specific Binding (NSB) Wells: Add the non-specific binding control ligand.

    • Test Compound Wells: Add the novel tryptamine compound at various concentrations (typically a serial dilution).

  • Addition of Radioligand: Add a fixed concentration of the radioligand (usually at or near its Kd value) to all wells.

  • Addition of Membranes: Add the membrane preparation to all wells to initiate the binding reaction. The final volume is typically 200-250 µL.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using the cell harvester. This traps the membranes with bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Drying and Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid, or use a solid scintillant. Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Analysis A1 Prepare 96-well plate with assay buffer A2 Add Test Compound, NSB Control, or Buffer A1->A2 A3 Add Radioligand (fixed concentration) A2->A3 A4 Add Receptor Membranes to initiate reaction A3->A4 B1 Incubate to reach equilibrium (e.g., 60 min) A4->B1 B2 Rapid Vacuum Filtration (separate bound/free) B1->B2 B3 Wash filters with ice-cold buffer B2->B3 C1 Measure radioactivity (Scintillation Counting) B3->C1 C2 Plot competition curve (% Inhibition vs. [Compound]) C1->C2 C3 Calculate IC₅₀ (Non-linear regression) C2->C3 C4 Calculate Ki (Cheng-Prusoff Equation) C3->C4

Workflow for a competitive radioligand binding assay.

Functional assays measure the cellular response following receptor activation. For Gi/o-coupled receptors like 5-HT₁A, a common method is to measure the inhibition of cAMP production.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a novel tryptamine as an agonist or antagonist at a Gi/o-coupled receptor.

Procedure Outline:

  • Cell Culture: Culture cells expressing the receptor of interest.

  • Stimulation: Pre-treat cells with an adenylyl cyclase activator like forskolin to induce a baseline level of cAMP.

  • Compound Addition: Add the novel tryptamine compound at various concentrations.

  • Incubation: Incubate for a specific time to allow for receptor-mediated modulation of cAMP levels.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure cAMP concentration using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[7][8]

  • Data Analysis: Plot the cAMP level against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

References

Navigating the Serotonin Maze: A Comparative Selectivity Profile of N-Benzyltryptamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the selectivity of N-benzyltryptamine derivatives at serotonin (5-HT) receptors. It is important to note that a comprehensive search of available scientific literature did not yield specific binding affinity or functional activity data for N-pentanoyl-2-benzyltryptamine. Therefore, this guide will focus on the selectivity profiles of closely related N-benzyltryptamine analogs to provide a valuable comparative context for understanding structure-activity relationships within this chemical class.

The N-benzyltryptamine scaffold has emerged as a significant area of research in the quest for selective serotonin receptor modulators. These compounds have shown varied affinities and functional activities across the diverse family of 5-HT receptors, with a particular focus on the 5-HT2 subtypes due to their therapeutic potential in a range of neurological and psychiatric disorders. This guide synthesizes available in vitro data to offer a clear comparison of these analogs, details the experimental methodologies used for their characterization, and visualizes key experimental and signaling pathways.

Comparative Binding Affinity and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of a selection of N-benzyltryptamine derivatives at human serotonin receptors. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinities (Ki, nM) of N-Benzyltryptamine Analogs at Human 5-HT2A and 5-HT2C Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A/2C Selectivity Ratio
Serotonin125525
Tryptamine5801105.3
N-Benzyltryptamine1002500.4
N-(2-Methoxybenzyl)tryptamine20151.3
N-(3-Methoxybenzyl)tryptamine35400.88
N-(4-Methoxybenzyl)tryptamine1503000.5
N-(2-Chlorobenzyl)tryptamine12810.15
N-(3-Iodobenzyl)tryptamine0.8100.08

Data compiled from published research.[1][2]

Table 2: Functional Activity (EC50, nM and Emax, %) of N-Benzyltryptamine Analogs at Human 5-HT2A and 5-HT2C Receptors (Calcium Mobilization Assay)

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
Serotonin5.51000.9100
N-Benzyltryptamine809550100
N-(2-Methoxybenzyl)tryptamine1.98510100
N-(3-Methoxybenzyl)tryptamine159025100
N-(4-Methoxybenzyl)tryptamine1208015095
N-(2-Chlorobenzyl)tryptamine7.58845100
N-(3-Iodobenzyl)tryptamine2.19212100

Emax values are expressed as a percentage of the response to a saturating concentration of serotonin.[1][2]

Experimental Protocols

The data presented in this guide is derived from two primary types of in vitro assays: radioligand binding assays and functional assays measuring calcium mobilization. The detailed methodologies for these experiments are crucial for the interpretation and replication of the findings.

Radioligand Binding Assay Protocol

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

  • Membrane Preparation: Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A or 5-HT2C) are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: The cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound (N-benzyltryptamine analog) are incubated together.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay Protocol

Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the 5-HT2 receptor subtypes.

  • Cell Culture: Cells stably expressing the target human serotonin receptor subtype are cultured in a suitable medium.

  • Cell Plating: The cells are plated into 96-well or 384-well microplates and allowed to attach overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period (e.g., 60 minutes at 37°C). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data is then plotted to generate a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) are determined.

Visualizing the Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis cluster_profile Selectivity Profile Compound N-Benzyltryptamine Analog Binding Radioligand Binding Assay Compound->Binding Functional Calcium Mobilization Assay Compound->Functional Ki Affinity (Ki) Binding->Ki EC50 Potency (EC50) Functional->EC50 Emax Efficacy (Emax) Functional->Emax Profile Receptor Selectivity Profile Ki->Profile EC50->Profile Emax->Profile

Experimental workflow for selectivity profiling.

Gq_signaling_pathway Agonist 5-HT Agonist (e.g., N-Benzyltryptamine) Receptor 5-HT2 Receptor Agonist->Receptor G_protein Gq/11 Protein Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+ Increase ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2 receptor Gq/11 signaling pathway.

References

A Comparative Guide to the Metabolic Stability of Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of various tryptamine derivatives, focusing on key compounds of interest in research and drug development. The information presented is based on available experimental data from in vitro studies, primarily utilizing human liver microsomes (HLM), to predict the metabolic fate of these compounds.

Executive Summary

Tryptamine derivatives, a class of compounds known for their diverse pharmacological activities, exhibit a wide range of metabolic stabilities. This stability is a critical determinant of their pharmacokinetic profiles, including their oral bioavailability and duration of action. The primary routes of metabolism for tryptamines involve oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, and oxidation by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 playing significant roles. This guide summarizes the available quantitative data on the in vitro metabolic stability of prominent tryptamine derivatives, details the experimental protocols for assessing metabolic stability, and provides visual representations of the key metabolic pathways and experimental workflows.

Data Presentation: In Vitro Metabolic Stability of Tryptamine Derivatives

The following table summarizes the available data on the in vitro metabolic stability of selected tryptamine derivatives in human liver microsomes (HLM) and other relevant in vitro systems. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented here is compiled from various sources.

CompoundIn Vitro SystemKey Metabolic EnzymesHalf-life (t½)Intrinsic Clearance (CLint)Primary Metabolites
N,N-Dimethyltryptamine (DMT) Human Liver Mitochondrial FractionsMAO-A, CYP2D6, CYP2C19~7.9 min (at 0.62 µM)175.0 µL/min/mg protein (at 0.62 µM)Indole-3-acetic acid (IAA), DMT-N-oxide
Psilocin (4-HO-DMT) Human Liver Microsomes (HLM)MAO-A, CYP2D6, CYP3A4, UGTsData not available~29% metabolized in HLM4-hydroxyindole-3-acetic acid (4-HIAA), 4-hydroxytryptophol (4-HTP), Psilocin-O-glucuronide, Norpsilocin, Oxidized psilocin[1][2][3]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) Human Liver Microsomes (HLM)MAO-A, CYP2D6Data not available>24-fold reduction in CLint with MAO inhibition5-methoxyindole-3-acetic acid (5-MIAA), Bufotenine (5-HO-DMT)[4]

Note: The intrinsic clearance of DMT was significantly reduced by over 90% in the presence of an MAO-A inhibitor, highlighting the primary role of this enzyme in its metabolism. For psilocin, while a specific half-life in HLM was not provided in the searched literature, it was noted that recombinant CYP2D6 and CYP3A4 metabolized nearly 100% and 40% of psilocin, respectively.[1][2] The metabolism of 5-MeO-DMT is also predominantly mediated by MAO-A, with O-demethylation to bufotenine being a minor pathway catalyzed by CYP2D6.[4]

Experimental Protocols

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for determining the metabolic stability of a tryptamine derivative using HLM.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test tryptamine derivative

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture. The final volume should be standardized (e.g., 200 µL).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

LC-MS/MS Method for Quantification of Tryptamine Metabolites

This protocol provides a general framework for the quantitative analysis of tryptamine derivatives and their metabolites.

Objective: To develop a sensitive and specific method for the quantification of analytes in in vitro metabolism samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation:

    • Select a suitable HPLC/UHPLC column (e.g., a C18 column) for the separation of the parent compound and its expected metabolites.

    • Develop a gradient elution method using mobile phases typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Optimize the MS/MS parameters for each analyte in positive ion mode. This includes determining the precursor ion (the molecular ion of the analyte) and the most abundant and stable product ions generated by collision-induced dissociation (CID).

    • Set up a multiple reaction monitoring (MRM) method to specifically detect and quantify each analyte by monitoring its unique precursor-to-product ion transition.

  • Sample Analysis:

    • Inject the processed samples from the metabolic stability assay onto the LC-MS/MS system.

    • Acquire the data in MRM mode.

  • Quantification:

    • Generate a calibration curve using standard solutions of the parent compound at known concentrations.

    • Determine the concentration of the parent compound in the unknown samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Metabolic Pathways of Tryptamine Derivatives

The following diagrams illustrate the primary metabolic pathways of DMT, psilocin, and 5-MeO-DMT.

cluster_dmt DMT Metabolism cluster_psilocin Psilocin Metabolism cluster_5meodmt 5-MeO-DMT Metabolism DMT DMT IAA Indole-3-acetic acid (IAA) DMT->IAA MAO-A DMT_NO DMT-N-oxide DMT->DMT_NO CYP450 Psilocin Psilocin HIAA 4-HIAA Psilocin->HIAA MAO-A HTP 4-HTP Psilocin->HTP MAO-A Glucuronide Psilocin-O-glucuronide Psilocin->Glucuronide UGTs Norpsilocin Norpsilocin Psilocin->Norpsilocin CYP2D6 Oxidized Oxidized Psilocin Psilocin->Oxidized CYP2D6 FiveMeODMT 5-MeO-DMT MIAA 5-MIAA FiveMeODMT->MIAA MAO-A Bufotenine Bufotenine FiveMeODMT->Bufotenine CYP2D6

Caption: Primary metabolic pathways of DMT, Psilocin, and 5-MeO-DMT.

Experimental Workflow for In Vitro Metabolic Stability Assay

The diagram below outlines the key steps involved in a typical in vitro metabolic stability assay.

A Prepare Incubation Mixture (Buffer, HLM, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction (Cold Acetonitrile) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: Workflow for a typical in vitro metabolic stability assay.

References

Benchmarking Novel Tryptamines: A Comparative Guide for N-pentanoyl-2-benzyltryptamine Against Known 5-HT Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel psychoactive compounds necessitates a rigorous comparative analysis against established pharmacological benchmarks. This guide provides a framework for evaluating the 5-HT receptor activity of N-pentanoyl-2-benzyltryptamine, a lesser-studied tryptamine derivative. By comparing its potential receptor binding affinity and functional activity with well-characterized 5-HT receptor agonists, researchers can elucidate its pharmacological profile. The following sections present comparative data for key 5-HT agonists, detailed experimental protocols for obtaining such data, and visualizations of relevant biological and experimental pathways.

Comparative Analysis of 5-HT Receptor Agonists

To understand the potential activity of this compound, it is essential to compare it against known serotonergic compounds. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several standard 5-HT receptor agonists across various receptor subtypes. This data provides a baseline for interpreting the results of future studies on novel compounds.

Compound5-HT Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Serotonin (5-HT)5-HT1A1.20.8
5-HT2A3.12.5
5-HT2C5.04.1
DOI5-HT2A0.710.2
5-HT2C2.421.0
Sumatriptan5-HT1D1725
5-HT1B1015
LSD5-HT1A8.93.2
5-HT2A1.120.7
5-HT5A0.5-

Experimental Protocols

The following are standard methodologies for determining the binding affinity and functional activity of novel compounds at 5-HT receptors.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

  • Materials: Cell membranes expressing the specific 5-HT receptor subtype, radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), test compound (this compound), incubation buffer, and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

    • Allow the mixture to reach equilibrium.

    • Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response elicited by a compound upon binding to the receptor, thereby determining its potency (EC50) and efficacy.

  • Materials: Live cells expressing the target 5-HT receptor (e.g., HEK293 cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, and a fluorescence plate reader.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Prepare a series of dilutions of the test compound.

    • Add the different concentrations of the test compound to the wells.

    • Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of intracellular calcium, a common downstream effect of Gq-coupled 5-HT receptor activation.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the response versus the log of the compound concentration.

Visualizing Pathways and Workflows

The following diagrams illustrate the general signaling pathway for G-protein coupled 5-HT receptors and a typical experimental workflow for compound screening.

5-HT_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Agonist Agonist (e.g., this compound) Agonist->Receptor Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized 5-HT receptor G-protein signaling cascade.

Experimental_Workflow start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) start->functional_assay data_analysis Data Analysis (Ki and EC50 Calculation) binding_assay->data_analysis functional_assay->data_analysis comparison Comparison with Benchmark Agonists data_analysis->comparison conclusion Pharmacological Profile Determination comparison->conclusion

Caption: Workflow for characterizing a novel 5-HT receptor agonist.

Safety Operating Guide

Personal protective equipment for handling N-pentanoyl-2-benzyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of N-pentanoyl-2-benzyltryptamine

Hazard Assessment

This compound is a tryptamine derivative. While the specific hazards of this compound are not well-documented, related compounds like tryptamine are known to cause skin, eye, and respiratory tract irritation[1][2]. The toxicological properties of many research chemicals are not fully investigated[1]. Therefore, it is crucial to minimize exposure through appropriate engineering controls, personal protective equipment, and safe handling practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to ensure the safety of laboratory personnel.[3][4] The following table summarizes the recommended PPE for various activities involving this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Powder) - Full-face respirator with P100 (or N100) particulate filter or a combination of a half-mask respirator with P100 filters and chemical splash goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Closed-toe shoes- Protects against inhalation of fine powders, which can be easily aerosolized[5][6].- Prevents skin contact with the potentially irritating compound.- Standard laboratory attire for protection against spills.
Dissolving and Solution Handling - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoes- Protects eyes from splashes of the chemical solution.- Prevents skin contact.- Standard laboratory attire.
General Laboratory Operations - Safety glasses with side shields- Nitrile gloves- Lab coat- Closed-toe shoes- Minimum PPE for any work in a laboratory where chemical hazards are present[7][8].
Spill Cleanup - Chemical splash goggles- Nitrile gloves (heavy-duty or double-gloved)- Lab coat or chemical-resistant apron- Closed-toe shoes- Respirator (if the spill generates dust)- Provides enhanced protection during direct contact with a larger quantity of the chemical.- Protects against inhalation of aerosolized powder.
Waste Disposal - Safety glasses or chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoes- Protects against splashes or contact with contaminated waste materials.
Operational Plan: Handling Procedures

Proper handling procedures are essential to minimize the risk of exposure and contamination.

3.1. Engineering Controls:

  • Ventilation: All work with solid this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[5][9].

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination[9].

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the fume hood is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, and containers.

  • Donning PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a microbalance with a draft shield if available.

    • Handle the container with the compound carefully to avoid generating dust.

    • Use a clean spatula to transfer the powder to a weigh boat or directly into a tared container.

    • Close the primary container immediately after use.

  • Dissolving:

    • If preparing a solution, add the solvent to the container with the weighed powder inside the fume hood.

    • Cap the container and mix by vortexing or sonicating as required.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by water.

    • Dispose of all contaminated disposables as chemical waste.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a designated, labeled hazardous waste container.

    • Do not dispose of solid chemical waste in the regular trash[10].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous liquid waste container.

    • Do not pour chemical waste down the drain unless it has been explicitly identified as non-hazardous and permissible for sewer disposal by your institution's Environmental Health and Safety (EHS) department[10][11].

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste[12].

    • After rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policies[10][12].

  • Waste Pickup: Follow your institution's procedures for the storage and pickup of hazardous waste.

Visualized Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_equip Clean Equipment & Workspace dissolve->clean_equip dispose_waste Dispose of Contaminated Waste clean_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-pentanoyl-2-benzyltryptamine
Reactant of Route 2
Reactant of Route 2
N-pentanoyl-2-benzyltryptamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.